Manganese, tricarbonyl-pi-cyclopentadienyl-
Description
Properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5MnO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-65-1 | |
| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of Cyclopentadienylmanganese Tricarbonyl (Cymantrene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienylmanganese tricarbonyl, commonly known as cymantrene, is a highly stable and versatile organometallic "piano-stool" complex. Its unique electronic structure and reactivity have led to its widespread use in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and reactivity of cymantrene and its derivatives. It includes detailed experimental protocols for key transformations, a summary of quantitative data, and visualizations of synthetic and reactive pathways to facilitate a deeper understanding of its chemical behavior.
Synthesis of Cyclopentadienylmanganese Tricarbonyl
The synthesis of cymantrene can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, scalability, and precursor availability. The most common methods are summarized below.
Synthetic Methods
A variety of synthetic routes to cymantrene have been developed since its initial preparation.[1] Early methods often involved harsh conditions or the use of toxic reagents, but more recent procedures offer higher yields and milder conditions.[1]
| Method | Precursors | Reaction Conditions | Yield (%) | Reference |
| From Manganous Chloride | MnCl₂, NaC₅H₅, CO | High pressure | Moderate | [1] |
| From Dimanganese Decacarbonyl | Mn₂(CO)₁₀, Dicyclopentadiene | High temperature | Good | [1] |
| From Bromopentacarbonylmanganese | Mn(CO)₅Br, NaC₅H₅ | THF, room temperature | Poor | [1] |
| Improved Method | Mn(CO)₃(pyridine)₂Br, Na(C₅H₅)•DME | THF, stir overnight, then sublimation at 50 °C | 73 | [1] |
| From Manganese Acetate | Mn(OAc)₂, bis(cyclopentadienyl)manganese, Al(Et)₃, CO | 65-175 °C, 300-1500 psig CO | High |
Experimental Protocol: High-Yield Synthesis from Mn(CO)₃(pyridine)₂Br
This method, adapted from Smart and co-workers, provides a high-yield synthesis of cymantrene using a readily prepared manganese starting material.[1]
Materials:
-
Mn(CO)₃(pyridine)₂Br (0.400 g)
-
Na(C₅H₅)•DME (0.230 g)
-
Dry, deoxygenated Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), combine Mn(CO)₃(pyridine)₂Br and Na(C₅H₅)•DME in a Schlenk flask equipped with a magnetic stir bar.
-
Add 10 mL of dry, deoxygenated THF to the flask.
-
Stir the mixture overnight at room temperature.
-
Remove the THF in vacuo, ensuring the residue is kept under an inert atmosphere once dry.
-
Against a counterstream of inert gas, insert a water-cooled sublimation head into the flask.
-
Evacuate and seal the flask.
-
Warm the flask in a 50 °C water bath for two hours to sublime the product.
-
After cooling, refill the flask with inert gas, remove the sublimation head, and scrape off the crystalline CpMn(CO)₃ product.
Expected Yield: 0.165 g (73%) of a yellow, air-stable solid.[1]
Reactivity of the Cyclopentadienyl Ring
The cyclopentadienyl (Cp) ring in cymantrene exhibits aromatic character and undergoes a variety of substitution reactions, similar to benzene, but with its own distinct reactivity patterns.
Electrophilic Aromatic Substitution
Cymantrene readily undergoes Friedel-Crafts acylation, providing a convenient route to functionalized derivatives. The electron-donating nature of the Mn(CO)₃ moiety activates the Cp ring towards electrophilic attack.
Experimental Protocol: Friedel-Crafts Acylation of Cymantrene
This protocol describes the acylation of cymantrene with acetyl chloride.
Materials:
-
Cymantrene (CpMn(CO)₃)
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cymantrene in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the product by chromatography on silica gel.
Lithiation and Reaction with Electrophiles
The protons on the Cp ring of cymantrene can be abstracted by strong bases like n-butyllithium (n-BuLi) to form lithiocymantrene. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce various functional groups onto the Cp ring.[2]
Experimental Protocol: Lithiation of a Brominated Cymantrene Derivative and Reaction with Dimethyl Disulfide
This procedure details the synthesis of a methylthiolated cymantrene derivative.[2]
Materials:
-
[Mn(C₅H₄Br)(PPh₃)(CO)₂] (0.050 g, 0.097 mmol)
-
2.5 M n-BuLi in hexanes (0.040 mL, 0.10 mmol)
-
Dimethyl disulfide (MeSSMe) (0.010 g, 0.10 mmol)
-
Tetrahydrofuran (THF) (8 mL)
Procedure:
-
Under a nitrogen atmosphere, dissolve [Mn(C₅H₄Br)(PPh₃)(CO)₂] in THF (8 mL) and cool the solution to 195 K (-78 °C).
-
Add the n-BuLi solution dropwise and stir the mixture for 30 minutes at 195 K.
-
Add dimethyl disulfide to the reaction mixture.
-
Allow the mixture to gradually warm to room temperature over 16 hours.
-
Filter the reaction mixture through a plug of silica gel and evaporate the solvent in vacuo to obtain the crude product.
Reactivity at the Manganese Center
The manganese center in cymantrene can also be a site of reactivity, primarily involving the substitution of the carbonyl ligands.
Photochemical Ligand Substitution
One or more of the carbonyl ligands in cymantrene can be substituted by other ligands, such as phosphines, upon UV irradiation.[3] This photochemical activation is a key method for preparing a wide range of cymantrene derivatives with modified electronic and steric properties.[3]
Experimental Protocol: Photochemical Substitution with Triphenylphosphine
This general procedure describes the synthesis of [Mn(C₅H₅)(PPh₃)(CO)₂].[3]
Materials:
-
Cymantrene (CpMn(CO)₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) (120 mL)
Procedure:
-
Dissolve cymantrene and a slight molar excess of triphenylphosphine in THF (120 mL) in a suitable photochemical reactor.
-
Irradiate the solution with a UV lamp for 7 hours under an argon atmosphere. The solution will change color from yellow to red.
-
After irradiation, stir the solution for an additional 16 hours at room temperature.
-
Remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and filter through a plug of silica gel.
-
Evaporate the solvent and recrystallize the residue from petroleum ether to obtain the product.
Quantitative Data
Spectroscopic Data
The following table summarizes key spectroscopic data for cymantrene and some of its derivatives.
| Compound | IR ν(CO) (cm⁻¹) (in CH₂Cl₂) | ¹H NMR (δ, ppm in CDCl₃) | Reference |
| (η⁵-C₅H₅)Mn(CO)₃ (Cymantrene) | 2024, 1937 | 4.75 (s, 5H) | [1] |
| (η⁵-C₅Me₅)Mn(CO)₃ | 2002, 1913 | 1.88 (s, 15H) | [1] |
| (η⁵-[4-phenyltriazol-1-yl]C₅H₄)Mn(CO)₃ | 2030, 1948 | 5.08 (t, 2H), 5.58 (t, 2H), 7.40-7.55 (m, 3H), 7.89 (d, 2H) | [4] |
Visualizations of Synthetic and Reactive Pathways
Synthesis of Cymantrene
Caption: High-yield synthesis of Cymantrene.
Reactivity of the Cyclopentadienyl Ring
Caption: Key reactions of the cymantrene Cp ring.
Reactivity at the Manganese Center
Caption: Photochemical ligand substitution at the Mn center.
Applications in Drug Development
Cymantrene derivatives have emerged as promising candidates in medicinal chemistry due to their structural diversity, stability, and biological activity. They have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents.[5][6][7]
Anticancer Agents
The incorporation of the cymantrene moiety into organic molecules can enhance their cytotoxic activity against cancer cell lines.[5] For example, cymantrene-nucleobase conjugates have shown dose-dependent effects on the growth of various cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[5] The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to cell death via apoptosis or autophagy.[8]
Antimalarial Agents
Organometallic analogs of existing antimalarial drugs, such as chloroquine, have been synthesized to overcome drug resistance.[6] Cymantrene-4-aminoquinoline conjugates have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6] The cymantrene unit is thought to play a crucial role in the biological activity of these hybrid molecules.
Antitrypanosomal and Antimicrobial Activity
Certain cymantrene derivatives have also shown promising activity against parasites like Trypanosoma brucei and various bacteria.[7] The lipophilicity and unique three-dimensional structure of the cymantrene scaffold can contribute to improved cellular uptake and interaction with biological targets.
Conclusion
Cyclopentadienylmanganese tricarbonyl is a foundational organometallic complex with a rich and diverse chemistry. The synthetic methods outlined in this guide provide reliable access to this versatile compound, while the detailed reactivity patterns of both the cyclopentadienyl ring and the manganese center offer numerous opportunities for the creation of novel molecules. The burgeoning applications of cymantrene derivatives in drug development highlight the significant potential of this unique structural motif in addressing pressing challenges in human health. This guide serves as a valuable resource for researchers seeking to explore and exploit the fascinating chemistry of cymantrene.
References
- 1. mds.marshall.edu [mds.marshall.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of cymantrene and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Manganese(I) tricarbonyl complexes as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of (C₅H₅)Mn(CO)₃: An In-depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienylmanganese tricarbonyl, (C₅H₅)Mn(CO)₃, commonly known as Cymantrene, is a remarkable organometallic compound that has carved a significant niche in the landscape of modern chemistry. Since its initial synthesis in 1954, this stable, piano-stool complex has been the subject of extensive research, leading to a deep understanding of its structure, bonding, and reactivity. Its unique properties have paved the way for a diverse range of applications, from its early use as a gasoline anti-knock agent to its current role as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of (C₅H₅)Mn(CO)₃, detailing the seminal experimental work, the evolution of its synthesis, its key physicochemical properties, and the theoretical framework that underpins its stability and reactivity.
The Dawn of a New Organometallic Era: The Discovery of (C₅H₅)Mn(CO)₃
The mid-20th century was a period of fervent discovery in the field of organometallic chemistry, largely spurred by the unexpected synthesis and characterization of ferrocene. It was in this exciting scientific climate that Ernst Otto Fischer and Richard Jira, at the Technical University of Munich, first prepared Cyclopentadienylmanganese tricarbonyl in 1954.[1] Their pioneering work, published in the journal Zeitschrift für Naturforschung B, marked a significant expansion of the then-nascent family of cyclopentadienyl metal complexes.[1]
The discovery was a direct outcome of the systematic exploration of the reactions of metal carbonyls with cyclopentadienyl reagents. Fischer, who would later share the 1973 Nobel Prize in Chemistry with Geoffrey Wilkinson for their independent work on the chemistry of organometallic "sandwich" compounds, was at the forefront of this exploration. The initial synthesis of (C₅H₅)Mn(CO)₃ provided chemists with a new, air- and water-stable organometallic compound, offering a new platform for studying the nature of the metal-carbon bond and for developing novel chemical transformations.
The Foundational Synthesis and its Evolution
While Fischer and Jira's original synthesis was groundbreaking, the ensuing decades saw the development of numerous, often more efficient and scalable, synthetic routes to (C₅H₅)Mn(CO)₃. Each new method offered its own set of advantages and disadvantages in terms of yield, purity, and the handling of starting materials.
The Original Fischer-Jira Synthesis (1954)
The seminal synthesis of (C₅H₅)Mn(CO)₃ by Fischer and Jira involved the reaction of dimanganese decacarbonyl, Mn₂(CO)₁₀, with cyclopentadiene.
Experimental Protocol:
-
Reactants: Dimanganese decacarbonyl (Mn₂(CO)₁₀) and freshly cracked cyclopentadiene (C₅H₆).
-
Solvent: A high-boiling inert solvent such as decalin or mesitylene.
-
Procedure: A solution of Mn₂(CO)₁₀ in the chosen solvent is heated to reflux. Cyclopentadiene is then slowly added to the refluxing solution. The reaction mixture is maintained at reflux for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid residue is then purified by sublimation or recrystallization from a suitable solvent like hexane to yield yellow crystals of (C₅H₅)Mn(CO)₃.
-
Yield: While the original publication does not state a specific yield, subsequent reproductions of this method typically report moderate yields.
Synthesis from Manganese(II) Chloride
An alternative and widely used method involves the reductive carbonylation of a manganese(II) salt in the presence of a cyclopentadienyl source.
Experimental Protocol:
-
Reactants: Anhydrous manganese(II) chloride (MnCl₂), sodium cyclopentadienide (NaC₅H₅), and carbon monoxide (CO).
-
Reducing Agent: A suitable reducing agent, such as magnesium, is often employed.
-
Solvent: A high-boiling ether, such as diglyme.
-
Procedure: A mixture of anhydrous MnCl₂ and sodium cyclopentadienide in diglyme is placed in a high-pressure autoclave. The autoclave is then pressurized with carbon monoxide to a high pressure (e.g., 100-200 atm) and heated to a high temperature (e.g., 150-200 °C) for several hours with stirring.
-
Work-up: After cooling and venting the excess CO, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate by distillation, and the crude product is purified by sublimation or chromatography to give (C₅H₅)Mn(CO)₃.
Synthesis via Manganocene
Another route to (C₅H₅)Mn(CO)₃ involves the carbonylation of manganocene, (C₅H₅)₂Mn.
Experimental Protocol:
-
Reactants: Manganocene ((C₅H₅)₂Mn) and carbon monoxide (CO).
-
Solvent: An inert organic solvent such as tetrahydrofuran (THF) or toluene.
-
Procedure: A solution of manganocene in the chosen solvent is placed in a high-pressure autoclave. The autoclave is then pressurized with carbon monoxide and heated. The reaction proceeds with the displacement of one cyclopentadienyl ligand by three carbonyl ligands.
-
Work-up: Similar to the other methods, the product is isolated by removal of the solvent and purified by sublimation or recrystallization.
Synthesis using Cyclopentadienylthallium
For laboratory-scale syntheses where the handling of pyrophoric sodium cyclopentadienide is a concern, the use of the more stable cyclopentadienylthallium is an option.
Experimental Protocol:
-
Reactants: Bromopentacarbonylmanganese(I) (Mn(CO)₅Br) and cyclopentadienylthallium (TlC₅H₅).
-
Solvent: An inert solvent such as tetrahydrofuran (THF).
-
Procedure: A solution of Mn(CO)₅Br in THF is treated with a stoichiometric amount of TlC₅H₅. The reaction proceeds at room temperature with the precipitation of thallium(I) bromide.
-
Work-up: The precipitated TlBr is removed by filtration. The solvent is evaporated from the filtrate, and the resulting crude (C₅H₅)Mn(CO)₃ is purified by sublimation.
Physicochemical Properties of (C₅H₅)Mn(CO)₃
The physical and spectroscopic properties of (C₅H₅)Mn(CO)₃ have been extensively studied since its discovery. These data are crucial for its characterization and for understanding its chemical behavior.
| Property | Value |
| Molecular Formula | C₈H₅MnO₃ |
| Molecular Weight | 204.06 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 72-76 °C |
| Boiling Point | Sublimes under vacuum |
| Density | ~1.5 g/cm³ |
| Solubility | Soluble in most organic solvents; insoluble in water.[1] |
| IR Spectroscopy (νCO) | ~2025 cm⁻¹ (strong), ~1940 cm⁻¹ (strong) (in hexane) |
| ¹H NMR (CDCl₃) | δ ~4.8 ppm (singlet, 5H) |
| ¹³C NMR (CDCl₃) | δ ~83 ppm (C₅H₅), δ ~224 ppm (CO) |
Structure and Bonding: The Contributions of Cotton and Wilkinson
The stability and reactivity of (C₅H₅)Mn(CO)₃ can be rationalized through the lens of molecular orbital theory, a framework significantly advanced by the work of F. Albert Cotton and Geoffrey Wilkinson. While they were not directly involved in the initial synthesis of cymantrene, their broader contributions to the understanding of bonding in organometallic compounds, particularly cyclopentadienyl and carbonyl complexes, were pivotal.
The bonding in (C₅H₅)Mn(CO)₃ is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.
-
σ-Donation: The filled π-orbitals of the cyclopentadienyl anion and the lone pairs on the carbon atoms of the carbonyl ligands donate electron density to the empty d-orbitals of the manganese atom.
-
π-Backbonding: The filled d-orbitals of the manganese atom donate electron density back into the empty π* antibonding orbitals of the carbonyl ligands. This backbonding strengthens the metal-carbonyl bond and weakens the carbon-oxygen triple bond, which is observable as a lowering of the C-O stretching frequency in the infrared spectrum compared to free carbon monoxide.
The cyclopentadienyl ligand is considered a six-electron donor, and each carbonyl ligand is a two-electron donor. With manganese in the +1 oxidation state (a d⁶ metal center), the total electron count for (C₅H₅)Mn(CO)₃ is 18 [6 (from C₅H₅⁻) + 6 (from Mn⁺) + 3 * 2 (from CO) = 18]. This adherence to the 18-electron rule is a key factor in the remarkable stability of the compound.
A Timeline of Key Developments
The history of (C₅H₅)Mn(CO)₃ is marked by several key discoveries that have expanded its scientific and commercial importance.
Figure 1. A timeline illustrating the key milestones in the history of (C₅H₅)Mn(CO)₃.
Logical Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of (C₅H₅)Mn(CO)₃ follows a logical progression from starting materials to the confirmed pure product.
Figure 2. A generalized workflow for the synthesis and characterization of (C₅H₅)Mn(CO)₃.
Conclusion
The discovery of (C₅H₅)Mn(CO)₃ by Fischer and Jira in 1954 was a landmark achievement in organometallic chemistry. Its remarkable stability, attributable to its 18-electron configuration and the synergistic bonding between the manganese center and its ligands, has made it an invaluable tool for both fundamental research and practical applications. The evolution of its synthesis has transformed it from a laboratory curiosity into a readily accessible chemical. As research continues to push the boundaries of bioorganometallic and materials chemistry, the rich history and versatile chemistry of cymantrene ensure that it will remain a compound of significant interest for the foreseeable future.
References
spectroscopic characterization of tricarbonyl-pi-cyclopentadienyl-manganese
An In-depth Technical Guide to the Spectroscopic Characterization of Tricarbonyl-π-cyclopentadienyl-manganese (Cymantrene)
Introduction
Tricarbonyl-π-cyclopentadienyl-manganese, commonly known as cymantrene or (CpMn(CO)₃), is a highly stable and versatile organometallic "piano-stool" compound.[1] Its unique chemical and physical properties, including its stability and rich photochemistry, have led to its application in diverse fields such as catalysis, materials science, and bioorganometallic chemistry.[1][2] Cymantrene and its derivatives have been explored as antimalarial agents, for antiproliferative activity against cancer cell lines, and as electrochemical redox tags.[1][3] A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and electronic structure of cymantrene and its derivatives, which is critical for its application in research and development.
This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize cymantrene: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the analytical workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for characterizing cymantrene, primarily due to the intense absorptions of the carbonyl (CO) ligands in the 1800-2100 cm⁻¹ region. The number and frequency of the ν(CO) stretching bands provide direct insight into the molecule's structure and the electronic environment of the manganese center. For the parent CpMn(CO)₃, the C₅ᵥ local symmetry of the Mn(CO)₃ moiety results in two characteristic IR-active bands: a high-frequency symmetric stretch (A₁) and a lower-frequency, more intense degenerate asymmetric stretch (E).[4][5]
Data Presentation: IR Spectroscopy
| Compound | Medium | ν(CO) Stretching Frequencies (cm⁻¹) | Reference |
| CpMn(CO)₃ | Dichloromethane | 2025, 1939 | [6] |
| (MeCp)Mn(CO)₃ | Gas Phase | 2035, 1960 | [7] |
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ATR | 1927, 1862 | [8] |
| [Mn{C₅H₃Br(SMe)}(PPh₃)(CO)₂] | ATR | 1941, 1880 | [8] |
Note: Substitution on the cyclopentadienyl ring or replacement of a CO ligand significantly alters the frequencies of the remaining CO stretches.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Solution Phase : Prepare a dilute solution of the cymantrene sample (approx. 1-5 mg/mL) in a suitable IR-transparent solvent, such as dichloromethane (CH₂Cl₂), hexane, or acetonitrile. The solvent should be dried and deoxygenated to prevent sample degradation.
-
Solid State (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the pure solvent or the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The key region of interest is 2100-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and environment within the cymantrene molecule. Both ¹H and ¹³C NMR are routinely employed.
-
¹H NMR : Due to the rapid rotation of the cyclopentadienyl ring, the five protons are magnetically equivalent, resulting in a single, sharp resonance. Substitution on the Cp ring leads to more complex splitting patterns that can be used to determine the substitution pattern.
-
¹³C NMR : The ¹³C NMR spectrum shows distinct signals for the carbons of the cyclopentadienyl ring and the carbonyl ligands. The carbonyl carbons typically appear at a significantly downfield chemical shift (>220 ppm).
Data Presentation: NMR Spectroscopy
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| CpMn(CO)₃ | ¹H | CDCl₃ | 4.75 (s, 5H) | [6] |
| (C₅Me₅)Mn(CO)₃ | ¹H | CDCl₃ | 1.88 (s, 15H) | [6] |
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ¹H | CDCl₃ | 7.52–7.31 (m, 15H, PPh₃), 4.47 (t, 2H, Cp), 4.04 (t, 2H, Cp), 2.35 (s, 3H, SMe) | [8] |
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | ¹³C{¹H} | CDCl₃ | 232.2 (d, CO), 137.9 (d, PPh₃), 133.0 (d, PPh₃), 129.6 (s, PPh₃), 128.2 (d, PPh₃), 99.5 (s, Cp), 83.6 (s, Cp), 82.9 (d, Cp), 19.0 (s, SMe) | [8] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the cymantrene sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. A standard acquisition involves a 90° pulse and detection of the free induction decay (FID).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of cymantrene and to study its fragmentation patterns, which can provide structural confirmation. Under electron ionization (EI), cymantrene typically displays a prominent molecular ion peak (M⁺) followed by the sequential loss of the three carbonyl ligands.
Data Presentation: Mass Spectrometry
| Compound | Ionization Method | Key m/z values (relative intensity) | Interpretation | Reference |
| CpMn(CO)₃ | EI | 204 | [M]⁺ | [9] |
| 176 | [M-CO]⁺ | |||
| 148 | [M-2CO]⁺ | |||
| 120 | [M-3CO]⁺ or [CpMn]⁺ | |||
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | EI (70 eV) | 484.9 | [M]⁺ | [8] |
| 428.1 | [M-2CO]⁺ | [8] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is commonly used. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and spectroscopic characterization of cymantrene.
Spectroscopic Information Diagram
Caption: Logical diagram of information obtained from different spectroscopic techniques.
Conclusion
The spectroscopic characterization of tricarbonyl-π-cyclopentadienyl-manganese is a straightforward process that relies on the complementary information provided by IR, NMR, and mass spectrometry. The presence of two strong ν(CO) bands around 2025 and 1940 cm⁻¹, a sharp singlet in the ¹H NMR spectrum near 4.75 ppm, and a clear molecular ion peak at m/z 204 with sequential loss of three 28 amu fragments are the definitive spectroscopic signatures of cymantrene. For drug development professionals and scientists, a firm grasp of these techniques and the interpretation of the resulting data is essential for verifying the synthesis of cymantrene-based compounds and for understanding their structural and electronic properties.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of cymantrene and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Vibrational spectra of tricarbonyl(π-cyclopentadienyl)manganese, bis-[tricarbonyl(π-cyclopentadienyl)molybdenum], and their deuteriated derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Manganese, tricarbonyl(η5-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]
An In-depth Technical Guide to the Electronic Structure and Bonding in Cymantrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is a robust and versatile organometallic half-sandwich complex that has garnered significant interest across various fields, including medicinal chemistry and materials science.[1] Its stability and rich derivatization chemistry make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] A fundamental understanding of the electronic structure and bonding within the cymantrene core is paramount for the rational design of its derivatives and for elucidating their mechanisms of action. This technical guide provides a comprehensive overview of the electronic properties of cymantrene, integrating experimental data from X-ray diffraction, infrared spectroscopy, and photoelectron spectroscopy with theoretical insights from computational studies. Detailed methodologies for these key analytical techniques are also presented to facilitate further research and application.
Introduction
Cymantrene, formally known as (η⁵-cyclopentadienyl)tricarbonylmanganese(I), possesses a characteristic "piano-stool" geometry.[3] The manganese atom is coordinated by a cyclopentadienyl (Cp) ligand and three carbonyl (CO) ligands.[3] This arrangement results in a stable 18-electron configuration for the manganese center, contributing to the compound's notable thermal and chemical stability.[4] The nature of the bonding between the manganese atom and its ligands, a synergistic interplay of σ-donation and π-backbonding, dictates the molecule's overall electronic properties, reactivity, and spectroscopic signatures. This guide will delve into the intricacies of these bonding interactions and their experimental and theoretical characterization.
Experimental Characterization of Cymantrene's Structure and Bonding
X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in cymantrene, including bond lengths and angles.[5] This data is fundamental to understanding the steric and electronic interactions within the molecule.
Data Presentation: Structural Parameters of Cymantrene and Derivatives
| Compound | Mn-C(Cp) (avg. Å) | Mn-C(CO) (avg. Å) | C-O (avg. Å) | C-C (Cp) (avg. Å) | Reference |
| Cymantrene (calculated) | - | - | - | - | [6] |
| (η⁵-[4-phenyltriazol-1-yl]cyclopentadienyl)Mn(CO)₃ (experimental) | 2.147(13) | 1.796(6) | - | - | [6] |
| Cymantrene derivative 1b (experimental) | - | - | - | - | [7] |
| Cymantrene derivative 2a (experimental) | - | - | - | - | [7] |
| Cymantrene derivative 2b (experimental) | - | - | - | - | [7] |
| Sulfur-containing cymantrene derivative I (experimental) | - | - | - | 1.423(1) (longest C-C) | [2] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of cymantrene or its derivatives are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, toluene).
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[8]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[10] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[11]
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the bonding of the carbonyl ligands in cymantrene.[3] The C-O stretching frequencies (ν(CO)) are sensitive to the extent of π-backbonding from the manganese d-orbitals to the π* orbitals of the CO ligands.[12] Stronger π-backbonding results in a weaker C-O bond and a lower ν(CO) stretching frequency.[12]
Data Presentation: CO Stretching Frequencies in Cymantrene and Analogs
| Compound | ν(CO) (cm⁻¹) | Phase/Solvent | Reference |
| Free CO | 2143 | Gas | [12] |
| Cymantrene | 2023, 1939 | Hexane | - |
| [Mn(CO)₆]⁺ | 2098 | - | |
| Cr(CO)₆ | 2000 | - | |
| [V(CO)₆]⁻ | 1860 | - | |
| Cymantrene Radical Cation | 2118, 1934 | - | [1] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solution-phase measurements, a dilute solution of cymantrene is prepared in a suitable IR-transparent solvent (e.g., hexane, dichloromethane). For solid-state measurements, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Background Spectrum: A background spectrum of the pure solvent or the KBr pellet is recorded.
-
Sample Spectrum: The spectrum of the sample is then recorded.
-
Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The positions of the absorption bands are then determined.
Photoelectron Spectroscopy
Ultraviolet photoelectron spectroscopy (UPS) provides direct information about the energies of the valence molecular orbitals in cymantrene.[13] By irradiating the molecule with UV light, electrons are ejected, and their kinetic energies are measured.[14] The ionization energy, which corresponds to the energy of the orbital from which the electron was ejected, can then be calculated.[14]
Data Presentation: Ionization Energies of Cymantrene
| Ionization Energy (eV) | Orbital Assignment |
| 8.11 | e₁ (Cp π) |
| 8.65 | a₁ (Mn-CO σ) |
| 9.30 | e₂ (Mn d) |
| 12.5 | a₂ (Cp π) |
| 13.2 | e₁ (Cp π) |
Note: The specific values and assignments can vary slightly between different literature sources and computational methods.
Experimental Protocol: UV-Photoelectron Spectroscopy
-
Sample Introduction: A gaseous sample of cymantrene is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic UV source, typically a helium discharge lamp (He I, 21.22 eV).[13]
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.[15]
-
Spectrum Generation: A spectrum of photoelectron intensity versus ionization energy is generated.
Theoretical Framework of Bonding in Cymantrene
Molecular Orbital Theory and the 18-Electron Rule
The stability of cymantrene can be explained by the 18-electron rule, which is analogous to the octet rule for main group elements. The manganese atom (Group 7) contributes 7 valence electrons, the cyclopentadienyl anion (Cp⁻) contributes 6 π-electrons, and each of the three carbonyl ligands donates 2 electrons, for a total of 7 + 6 + 3(2) = 19 electrons. However, considering the neutral ligand model, Mn(0) has 7 valence electrons, the neutral Cp radical has 5, and the three CO ligands donate 6, for a total of 18 valence electrons.
The Dewar-Chatt-Duncanson Model
The bonding between the manganese center and the Cp and CO ligands is best described by the Dewar-Chatt-Duncanson model. This model involves two main components:
-
σ-Donation: The ligands donate electron density to empty d-orbitals on the manganese atom. The Cp ligand donates electrons from its filled π-orbitals, and the CO ligands donate electrons from their highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom.
-
π-Backbonding: The manganese atom donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the ligands. This backbonding is particularly significant for the CO ligands and is also present to a lesser extent with the Cp ligand.
This synergistic bonding model explains the stability of the Mn-C bonds and the observed spectroscopic properties. The π-backbonding to the CO ligands weakens the C-O bonds, leading to the lower stretching frequencies observed in the IR spectrum compared to free CO.[12]
Computational Studies
Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the electronic structure of organometallic compounds like cymantrene.[16][17] These calculations can provide detailed information about the molecular orbital energies, shapes, and contributions from different atoms, as well as predict spectroscopic properties and reaction mechanisms.
Methodology: Density Functional Theory (DFT) Calculations
-
Structure Optimization: The geometry of the cymantrene molecule is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP).[17]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compare with experimental IR data.
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are calculated to provide a detailed picture of the electronic structure and bonding.
-
Property Prediction: Other properties, such as ionization energies and electronic transitions, can also be predicted and compared with experimental data from photoelectron and UV-Vis spectroscopy.
Conclusion
The electronic structure and bonding in cymantrene are characterized by a stable 18-electron configuration and synergistic σ-donation and π-backbonding interactions between the manganese center and its cyclopentadienyl and carbonyl ligands. This bonding framework is well-described by the Dewar-Chatt-Duncanson model and is supported by a wealth of experimental data from X-ray diffraction, IR spectroscopy, and photoelectron spectroscopy, as well as by theoretical calculations. A thorough understanding of these fundamental principles is essential for the continued development of cymantrene-based compounds in medicinal chemistry, catalysis, and materials science. This guide provides a solid foundation of the core concepts and experimental methodologies necessary for researchers in these fields to effectively utilize and innovate with this versatile organometallic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic Chemistry | Bruker [bruker.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Variable-energy photoelectron spectroscopy of substituted rhenium and manganese pentacarbonyls: molecular orbital assignments and the interatomic resonant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. irjweb.com [irjweb.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclopentadienylmanganese Tricarbonyl (Cymantrene)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentadienylmanganese tricarbonyl, commonly known as Cymantrene, is an organometallic compound with significant applications ranging from gasoline antiknock agents to precursors in chemical vapor deposition.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and effective application, particularly in high-temperature processes. This guide provides a comprehensive overview of the thermal behavior of Cymantrene and its derivatives, summarizing key quantitative data, detailing experimental methodologies for its characterization, and illustrating its decomposition mechanisms.
Thermal Stability Profile
Cymantrene is a yellow crystalline solid that is relatively stable under standard ambient conditions but is sensitive to air and heat.[2][3] Its thermal decomposition is a critical parameter, especially in the context of its use as a precursor for depositing manganese-containing thin films. While detailed kinetic studies on the unsubstituted Cymantrene are sparse in the provided literature, research on its methylated analog, methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃), offers significant insights. Studies on MeCpMn(CO)₃ indicate that thermal decomposition begins at temperatures around 550-575 K (277-302 °C).[4] The decomposition process is primarily initiated by the loss of one or more carbonyl (CO) ligands.[4]
Upon heating, especially in the presence of air or other oxidizers, Cymantrene can decompose to release hazardous products, including carbon monoxide, carbon dioxide, and heavy metal oxides.[5][6]
Quantitative Decomposition Data
The following table summarizes the available quantitative data related to the thermal properties and decomposition of cyclopentadienylmanganese tricarbonyl and its methylated derivative. Data for the more extensively studied methyl-substituted version is included for comparative purposes and is clearly noted.
| Property | Value | Compound | Reference(s) |
| Melting Point | 72 - 78 °C | Cyclopentadienylmanganese tricarbonyl | [6] |
| Boiling Point | 248 - 250 °C (decomposes) | Cyclopentadienylmanganese tricarbonyl | |
| Decomposition Onset | ~575 K (~302 °C) | Methylcyclopentadienyl manganese tricarbonyl | [4] |
| Auto-ignition Temperature | 230 °C at 101.8 kPa | Methylcyclopentadienyl manganese tricarbonyl | [7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Manganese oxides | Cyclopentadienylmanganese tricarbonyl | [5] |
Decomposition Pathways and Products
The thermal decomposition of cyclopentadienylmanganese tricarbonyl and its derivatives is not a simple, single-step process. The reaction proceeds through the initial loss of CO ligands, followed by the transformation and release of the cyclopentadienyl ring.
Primary Decomposition Pathway: At temperatures above approximately 575 K, the primary mechanism involves the loss of the aromatic ligand.[4] This occurs mainly through the addition of a hydrogen atom to the cyclopentadienyl (or methylcyclopentadienyl) ring, leading to the formation of cyclopentadiene (or methylcyclopentadiene), which is then released into the gas phase.[4]
Minor Decomposition Pathway: A competing, minor decomposition channel begins at slightly lower temperatures. This pathway involves a molecular rearrangement of the cyclopentadienyl ligand to yield fulvene and potentially benzene.[4]
Under combustion conditions, the decomposition is more aggressive, leading to the formation of manganese oxide particles, carbon monoxide, and carbon dioxide.[1]
Caption: Thermal decomposition pathways of Cymantrene.
Experimental Protocols for Thermal Analysis
The characterization of the thermal stability and decomposition of organometallic compounds like Cymantrene relies on a suite of analytical techniques.[8]
5.1 Thermogravimetric Analysis (TGA)
-
Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A small, precisely weighed sample of Cymantrene is placed in a crucible on a microbalance within a furnace. The furnace temperature is increased at a constant rate, and the sample's mass is continuously recorded. Mass loss events correspond to the release of volatile decomposition products, such as CO ligands or the cyclopentadienyl ring.[9]
5.2 Differential Scanning Calorimetry (DSC)
-
Methodology: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal event (like melting or decomposition), the heat flow will change relative to the inert reference. This provides data on transition temperatures and the endothermic or exothermic nature of the decomposition process.[8]
5.3 Temperature-Programmed Desorption (TPD)
-
Methodology: TPD is used to study the desorption of species from a surface. In the context of Cymantrene, it is used to analyze its decomposition on a substrate (e.g., silicon oxide). The compound is first adsorbed onto the surface at a low temperature. The surface is then heated at a controlled rate, and a mass spectrometer monitors the gaseous species that desorb as a function of temperature, identifying the decomposition products and their desorption temperatures.[4]
5.4 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Methodology: To identify the specific organic products of decomposition, the volatile compounds released during heating are collected and injected into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column. Each separated component then enters the mass spectrometer, which fragments the molecules and provides a unique mass spectrum, allowing for their definitive identification (e.g., distinguishing between methylcyclopentadiene and fulvene).[4]
5.5 Spectroscopic Techniques
-
Methodology: Infrared (IR) and X-ray Photoelectron Spectroscopy (XPS) are used for in-situ analysis. IR spectroscopy can monitor the characteristic C-O stretching frequencies of the carbonyl ligands, with the disappearance of these signals indicating their loss.[4] XPS is a surface-sensitive technique used to analyze the elemental composition and chemical state of the non-volatile residue left on a substrate after decomposition, confirming the deposition of manganese.[4]
Caption: Experimental workflow for thermal decomposition analysis.
Conclusion
The thermal stability of cyclopentadienylmanganese tricarbonyl is a critical factor governing its application and safety. Decomposition initiates at temperatures above 275 °C, proceeding primarily through the loss of CO ligands followed by the release of the cyclopentadienyl ring as cyclopentadiene. A minor pathway leading to fulvene or benzene also exists. The process leaves behind a manganese-containing residue. A multi-technique analytical approach, including TGA, DSC, and mass spectrometry, is essential for fully characterizing these decomposition processes. This detailed understanding enables the optimization of conditions for applications like thin-film deposition and ensures appropriate safety protocols are in place for handling this energetic and toxic compound.
References
- 1. zxchem.com [zxchem.com]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. Cyclopentadienylmanganese(I) tricarbonyl | Cymantrene | C8H5MnO3 - Ereztech [ereztech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemos.de [chemos.de]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Molecular Orbital Analysis of (C5H5)Mn(CO)3 (Cymantrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive molecular orbital (MO) analysis of the organometallic compound (η⁵-C₅H₅)Mn(CO)₃, commonly known as cymantrene. The electronic structure and bonding of this "piano-stool" complex are elucidated through a qualitative molecular orbital diagram, supported by experimental data. Detailed experimental protocols for its synthesis and characterization are also provided for practical application in research and development.
Molecular Orbital Analysis
The electronic structure of (C₅H₅)Mn(CO)₃ can be understood by considering the interaction between the molecular orbitals of the cyclopentadienyl (Cp) anion (C₅H₅⁻) and the manganese tricarbonyl fragment [Mn(CO)₃]⁺. The qualitative molecular orbital diagram illustrates the bonding, non-bonding, and anti-bonding interactions that dictate the stability and reactivity of the complex.
Fragment Orbital Analysis
Cyclopentadienyl (Cp) Anion: The π molecular orbitals of the C₅H₅⁻ ligand, which possesses D₅h symmetry, are of a₁, e₁, and e₂ symmetry. These orbitals house the six π-electrons of the aromatic ring.
Manganese Tricarbonyl [Mn(CO)₃]⁺ Fragment: This C₃v symmetric fragment possesses a set of frontier molecular orbitals derived from the manganese d-orbitals and the σ-donating and π-accepting orbitals of the three carbonyl ligands. The key fragment orbitals for bonding with the Cp ligand are of a₁ and e symmetry.
Interaction Diagram and Bonding
The interaction of the Cp and [Mn(CO)₃]⁺ fragment orbitals leads to the formation of the molecular orbitals of cymantrene. The primary bonding interactions are:
-
σ-Donation: The filled a₁ orbital of the Cp ligand overlaps with the empty a₁ hybrid orbital of the [Mn(CO)₃]⁺ fragment, forming a strong σ-bond.
-
π-Donation: The filled e₁ orbitals of the Cp ligand overlap with the empty e orbitals (dₓz, dᵧz) of the manganese fragment, resulting in two π-bonds. This interaction is crucial for the stability of the metal-ring bond.
-
π-Backbonding: The filled e orbitals (dₓz, dᵧz) of the manganese fragment can back-donate electron density into the empty e₂* antibonding orbitals of the Cp ligand. Additionally, the filled metal d-orbitals of appropriate symmetry engage in π-backbonding with the empty π* orbitals of the carbonyl ligands. This back-donation strengthens the Mn-CO bonds and weakens the C-O bonds, a phenomenon observable in vibrational spectroscopy.
The resulting molecular orbital diagram shows a set of filled bonding orbitals, which accommodate the 18 valence electrons of the complex (7 from Mn, 5 from Cp, and 2 from each of the three CO ligands), rendering it a stable diamagnetic species.
Caption: Qualitative MO diagram of (C₅H₅)Mn(CO)₃.
Quantitative Data
The following table summarizes key experimental bond lengths and vibrational frequencies for cymantrene, providing quantitative support for the molecular orbital model.
| Parameter | Value | Method | Reference |
| Bond Lengths (Å) | |||
| Mn-C (Cp, avg.) | 2.15 | Gas-Phase Electron Diffraction | [1] |
| Mn-C (CO, avg.) | 1.80 | Gas-Phase Electron Diffraction | [1] |
| C-O (avg.) | 1.16 | Gas-Phase Electron Diffraction | [1] |
| Vibrational Frequencies (cm⁻¹) | |||
| ν(CO) (A₁) | 2023 | IR (in CCl₄) | [2] |
| ν(CO) (E) | 1939 | IR (in CCl₄) | [2] |
Experimental Protocols
Synthesis of (η⁵-Cyclopentadienyl)tricarbonylmanganese(I)
This procedure is adapted from a literature method and provides a reliable route to cymantrene.[2]
Materials:
-
Manganese(II) chloride (anhydrous)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Carbon monoxide (CO) gas
-
Triethylamine
-
Diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Bis(cyclopentadienyl)manganese: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), anhydrous manganese(II) chloride is suspended in anhydrous THF. Two equivalents of sodium cyclopentadienide solution in THF are added dropwise at room temperature. The reaction mixture is stirred overnight.
-
Carbonylation: The resulting suspension of bis(cyclopentadienyl)manganese is transferred to a high-pressure autoclave. The autoclave is pressurized with carbon monoxide to approximately 100 atm and heated to 150-200 °C for several hours with stirring.
-
Work-up and Purification: After cooling and venting the autoclave, the reaction mixture is filtered to remove insoluble byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by sublimation or column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure (C₅H₅)Mn(CO)₃ as a yellow crystalline solid.
Caption: Synthetic workflow for (C₅H₅)Mn(CO)₃.
Characterization
Infrared (IR) Spectroscopy: A solution of the purified product in a suitable solvent (e.g., CCl₄ or hexane) is analyzed by IR spectroscopy. The characteristic strong carbonyl stretching frequencies are observed around 2023 cm⁻¹ and 1939 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) will show a sharp singlet for the five equivalent protons of the cyclopentadienyl ring. The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons and the carbons of the cyclopentadienyl ring.
Mass Spectrometry: The molecular weight and fragmentation pattern can be confirmed by mass spectrometry, which will show the molecular ion peak and successive loss of the three carbonyl ligands.
This guide provides a foundational understanding of the electronic structure and synthesis of (C₅H₅)Mn(CO)₃, a cornerstone complex in organometallic chemistry with continued relevance in modern research and development.
References
Vibrational Spectroscopy of Tricarbonyl-π-Cyclopentadienyl-manganese (Cymantrene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarbonyl-π-cyclopentadienyl-manganese, commonly known as cymantrene or (Cp)Mn(CO)₃, is an organometallic compound with significant applications in various fields, including catalysis, materials science, and bioorganometallic chemistry. Its stable 18-electron configuration and the distinct spectroscopic signatures of its carbonyl (CO) and cyclopentadienyl (Cp) ligands make it an ideal candidate for vibrational spectroscopic studies. This technical guide provides an in-depth analysis of the infrared (IR) and Raman spectra of cymantrene, offering detailed experimental protocols and a comprehensive summary of its vibrational modes. Understanding the vibrational characteristics of cymantrene is crucial for its identification, the study of its electronic structure, and the monitoring of its reactions. Organometallic compounds are often sensitive to air and moisture, necessitating careful handling during spectroscopic analysis.[1]
Core Principles of Vibrational Spectroscopy of Cymantrene
The vibrational spectrum of cymantrene is dominated by the stretching vibrations of the three carbonyl ligands and the various modes of the cyclopentadienyl ring. The CO stretching frequencies, typically observed in the 1800-2100 cm⁻¹ region of the IR spectrum, are particularly sensitive to the electronic environment of the manganese center.[1] The number and symmetry of the CO stretching bands can provide insights into the geometry of the Mn(CO)₃ moiety. For a molecule with local C₃ᵥ symmetry, two IR-active CO stretching modes (A₁ and E) are expected. The cyclopentadienyl ring gives rise to a more complex set of vibrations, including C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.
Data Presentation: Vibrational Frequencies of Cymantrene
The vibrational frequencies of cymantrene have been studied in the gas, liquid, and solid phases. The following tables summarize the key vibrational bands observed in the IR and Raman spectra.
Table 1: CO Stretching Vibrations of Cymantrene
| Phase | Technique | ν(CO) A₁ (cm⁻¹) | ν(CO) E (cm⁻¹) |
| Gas | IR | 2023 | 1939 |
| Liquid | IR | 2020 | 1934 |
| Solid | IR | 2018, 2008 | 1932, 1917 |
| CH₂Cl₂ Solution | IR | 2026 | 1940 |
| Nujol Mull | IR | 2015 | 1925, 1905 |
Note: The splitting of bands in the solid state is due to crystal lattice effects.
Table 2: Selected Vibrational Modes of the Cyclopentadienyl Ring in Cymantrene (Liquid Phase)
| Wavenumber (cm⁻¹) | Technique | Assignment |
| ~3110 | IR, Raman | C-H stretch |
| ~1420 | IR, Raman | C-C stretch |
| ~1110 | IR | C-H in-plane bend |
| ~1005 | IR | C-H in-plane bend |
| ~840 | IR | C-H out-of-plane bend |
| ~650 | IR | Ring tilt |
Experimental Protocols
The acquisition of high-quality vibrational spectra of cymantrene requires careful sample preparation and the use of appropriate instrumentation. Due to the potential air sensitivity of organometallic compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for mid-IR measurements.
-
Sample Preparation:
-
Gas Phase: A gas cell with KBr or NaCl windows can be filled with the vapor of cymantrene by gentle heating under vacuum.
-
Liquid Phase/Solution: For liquid samples or solutions, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a sealed liquid cell of known path length can be used. Common solvents for solution-phase studies include dichloromethane (CH₂Cl₂) and hexane.
-
Solid Phase (Nujol Mull): A small amount of solid cymantrene is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This mull is then pressed between two KBr or NaCl plates.[2]
-
Solid Phase (KBr Pellet): A small amount of finely ground cymantrene is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the pure solvent) is collected.
-
The sample spectrum is then recorded.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a notch filter to reject Rayleigh scattering, and a sensitive detector such as a charge-coupled device (CCD) is required.[3][4]
-
Sample Preparation:
-
Solid Sample: Solid cymantrene can be placed in a glass capillary tube or on a microscope slide.
-
Liquid/Solution Sample: A glass cuvette or NMR tube can be used to hold the liquid sample or a solution of cymantrene.
-
Air-Sensitive Samples: For air-sensitive samples, specialized sealed cells or techniques for handling under inert atmosphere are necessary.[5]
-
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded, typically with an integration time ranging from seconds to minutes, depending on the sample's Raman scattering cross-section and the laser power.
-
It is crucial to use low laser power to avoid sample decomposition, which can be a concern for colored organometallic compounds.
-
Logical Workflow for Vibrational Analysis
The following diagram illustrates the logical workflow for the vibrational spectroscopic analysis of tricarbonyl-π-cyclopentadienyl-manganese.
Caption: Logical workflow for the vibrational analysis of cymantrene.
Conclusion
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful tool for the characterization of tricarbonyl-π-cyclopentadienyl-manganese. The distinct vibrational signatures of the carbonyl and cyclopentadienyl ligands offer valuable information about the molecule's structure, bonding, and electronic properties. By following the detailed experimental protocols and data analysis workflow presented in this guide, researchers can effectively utilize vibrational spectroscopy to study cymantrene and its derivatives in various chemical and biological contexts.
References
A Technical Guide to the Historical Synthesis of Cymantrene (1954-Present)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymantrene, or (η⁵-C₅H₅)Mn(CO)₃, is a highly stable, yellow crystalline solid that has been a cornerstone of organometallic chemistry since its initial synthesis in 1954. Its unique electronic and steric properties have led to its use in a wide array of applications, from antiknock agents in gasoline to precursors for novel catalytic systems and, more recently, as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the key historical methods for the synthesis of cymantrene, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in understanding and replicating these foundational synthetic routes.
Core Synthetic Methodologies
Since its discovery, several distinct synthetic pathways to cymantrene have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the handling of hazardous reagents. The following sections detail the most significant historical methods.
The Original Fischer and Jira Synthesis (1954)
The pioneering synthesis of cymantrene was reported by Ernst Otto Fischer and Rudolf Jira in 1954, marking a significant milestone in organometallic chemistry.[1] This method involves the direct carbonylation of manganocene ((C₅H₅)₂Mn) under high pressure.
Experimental Protocol:
A solution of manganocene in a high-boiling point solvent is subjected to high-pressure carbon monoxide.
-
Starting Materials: Manganocene ((C₅H₅)₂Mn), Carbon Monoxide (CO)
-
Solvent: Diglyme or a similar high-boiling ether
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. Specific conditions reported include heating the reaction mixture under an initial CO pressure of several hundred atmospheres.
-
Work-up: After the reaction, the solvent is removed under reduced pressure, and the crude cymantrene is purified by sublimation or recrystallization.
Quantitative Data Summary:
| Method | Starting Materials | Key Reagents | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Fischer-Jira (1954) | (C₅H₅)₂Mn | CO | High | High | Moderate | [1] |
Logical Workflow:
Synthesis from Manganese(II) Chloride and Cyclopentadienyl Sodium
A more common and accessible route to cymantrene involves the reaction of a manganese(II) salt, typically manganese(II) chloride, with sodium cyclopentadienide in the presence of carbon monoxide. This method avoids the pre-synthesis of the relatively unstable manganocene.
Experimental Protocol:
Anhydrous manganese(II) chloride is reacted with a freshly prepared solution of sodium cyclopentadienide in a suitable solvent, followed by treatment with carbon monoxide under pressure.
-
Starting Materials: Anhydrous Manganese(II) Chloride (MnCl₂), Sodium Cyclopentadienide (NaC₅H₅), Carbon Monoxide (CO)
-
Solvent: Tetrahydrofuran (THF) or Diethylene Glycol Dimethyl Ether (diglyme)
-
Reaction Conditions: The reaction is typically performed at elevated temperatures and pressures. The mixture of MnCl₂ and NaC₅H₅ is stirred under a high pressure of CO.
-
Work-up: The reaction mixture is filtered to remove sodium chloride, and the solvent is evaporated. The resulting crude product is purified by sublimation or column chromatography.
Quantitative Data Summary:
| Method | Starting Materials | Key Reagents | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| From MnCl₂ | MnCl₂, NaC₅H₅ | CO | High | High | Good |
Logical Workflow:
Synthesis from Dimanganese Decacarbonyl
Another important route utilizes dimanganese decacarbonyl (Mn₂(CO)₁₀) and dicyclopentadiene. This method is advantageous as it often proceeds under milder conditions compared to the high-pressure carbonylation reactions.
Experimental Protocol:
Dimanganese decacarbonyl is heated with dicyclopentadiene in a high-boiling solvent. The dicyclopentadiene cracks in situ to provide cyclopentadiene for the reaction.
-
Starting Materials: Dimanganese Decacarbonyl (Mn₂(CO)₁₀), Dicyclopentadiene ((C₅H₅)₂)
-
Solvent: A high-boiling inert solvent such as decalin or n-octane.
-
Reaction Conditions: The mixture is typically refluxed for several hours.
-
Work-up: The reaction mixture is cooled and filtered. The solvent is removed from the filtrate by vacuum distillation, and the crude cymantrene is purified by sublimation.
Quantitative Data Summary:
| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| From Mn₂(CO)₁₀ | Mn₂(CO)₁₀, (C₅H₅)₂ | Decalin | Reflux | High |
Logical Workflow:
Synthesis from Bromopentacarbonylmanganese(I)
A versatile laboratory-scale synthesis involves the reaction of bromopentacarbonylmanganese(I) with a cyclopentadienyl anion source, such as sodium cyclopentadienide or cyclopentadienylthallium.
Experimental Protocol:
Bromopentacarbonylmanganese(I) is reacted with a stoichiometric amount of sodium cyclopentadienide in an inert solvent.
-
Starting Materials: Bromopentacarbonylmanganese(I) (Mn(CO)₅Br), Sodium Cyclopentadienide (NaC₅H₅)
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is filtered to remove the salt byproduct (NaBr), and the solvent is evaporated. The product is then purified by sublimation or chromatography.
Quantitative Data Summary:
| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
| From Mn(CO)₅Br | Mn(CO)₅Br, NaC₅H₅ | THF | Room Temp. | Good to High |
Logical Workflow:
Conclusion
The synthesis of cymantrene has evolved significantly since its discovery in 1954. While the original high-pressure methods have been largely supplanted for routine laboratory preparations by more convenient routes, they remain historically and industrially relevant. The methods outlined in this guide provide a comprehensive overview of the key synthetic strategies, offering researchers the necessary information to select and perform the most suitable synthesis for their specific needs. The continued exploration of cymantrene and its derivatives in various fields underscores the enduring importance of this foundational organometallic compound.
References
Solubility of Cymantrene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymantrene, or cyclopentadienyl manganese tricarbonyl, is a stable, yellow, solid organometallic compound with a piano-stool structure. Its unique electronic and structural properties have led to its exploration in various fields, including catalysis, materials science, and medicinal chemistry. A fundamental understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of cymantrene, details a general experimental protocol for its determination, and presents a logical workflow for this process.
Data Presentation: Solubility of Cymantrene
The following table summarizes the qualitative solubility of cymantrene and its close analog, methylcyclopentadienyl manganese tricarbonyl (MMT), in various organic solvents as collated from available literature.
| Solvent | Chemical Formula | Polarity (Relative) | Qualitative Solubility of Cymantrene/MMT |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | 0.009 | Soluble[1] |
| Toluene | C₇H₈ | 0.099 | Soluble[2] |
| Benzene | C₆H₆ | 0.111 | Soluble |
| Diethyl Ether | (C₂H₅)₂O | 0.117 | Soluble[1] |
| Moderately Polar Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Soluble[2] |
| Acetone | C₃H₆O | 0.355 | Soluble[1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Soluble |
| Polar Aprotic Solvents | |||
| Acetonitrile | CH₃CN | 0.460 | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | Likely Soluble |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | 0.654 | Soluble[1] |
| Methanol | CH₃OH | 0.762 | Soluble |
| Water | H₂O | 1.000 | Insoluble[3] |
Note: The solubility of cymantrene itself is often described in similar terms to its methylated analog, MMT.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organometallic compound like cymantrene in an organic solvent, based on the widely used shake-flask method.
Objective: To determine the saturation solubility of cymantrene in a given organic solvent at a specific temperature.
Materials:
-
Cymantrene (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with airtight caps
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid cymantrene to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Dissolved Cymantrene:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of cymantrene in the diluted solution using a calibrated analytical method.
-
UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) for cymantrene and determine the concentration using a previously established calibration curve.
-
HPLC: Inject a known volume of the diluted solution into an HPLC system and determine the concentration based on the peak area relative to a calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of cymantrene in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
-
Data Reporting:
-
Report the determined solubility value along with the solvent used and the specific temperature at which the measurement was conducted.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of cymantrene solubility.
Caption: Experimental workflow for determining the solubility of cymantrene.
References
Methodological & Application
Applications of Cymantrene Derivatives in Organic Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, and its derivatives have emerged as a versatile platform for the development of novel catalysts in organic synthesis. The unique electronic properties and the inherent planar chirality of substituted cymantrene systems offer significant potential for inducing high levels of stereoselectivity in a variety of chemical transformations. These application notes provide an overview of the use of cymantrene-based catalysts in key organic reactions, complete with detailed experimental protocols and performance data.
Application Note 1: Asymmetric Hydrogenation
Chiral cymantrene-based phosphine ligands have proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, yielding products with high enantiomeric excess. The cymantrene scaffold, analogous to the well-established ferrocene backbone in ligands like Josiphos, provides a rigid and sterically defined environment around the metal center, enabling excellent stereochemical control.
A notable example is the planar-chiral diphosphine ligand, (R,Sₚ)-4 , which has demonstrated performance comparable to its ferrocene-based counterparts in the hydrogenation of benchmark substrates.
Quantitative Data: Rh-Catalyzed Asymmetric Hydrogenation with a Cymantrene-Based Diphosphine Ligand
| Entry | Substrate | Catalyst Precursor | Ligand | S/C Ratio | Solvent | Pressure (H₂) | Yield (%) | ee (%) |
| 1 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | (R,Sₚ)-4 | 100 | CH₂Cl₂ | 1 atm | >99 | 95 |
| 2 | Methyl acetamidocinnamate | [Rh(COD)₂]BF₄ | (R,Sₚ)-4 | 100 | CH₂Cl₂ | 1 atm | >99 | 89 |
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
Materials:
-
[Rh(COD)₂]BF₄ (Rh(I) precursor)
-
(R,Sₚ)-4 (cymantrene-based diphosphine ligand)
-
Dimethyl itaconate (substrate)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral cymantrene diphosphine ligand (R,Sₚ)-4 (1.1 mol%).
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred for 30 minutes at room temperature to allow for the in situ formation of the active catalyst.
-
Dimethyl itaconate (100 mol%) is then added to the flask.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for the specified time (typically 12-24 hours).
-
Upon completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the hydrogenated product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Application Note 2: Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds. Chiral cymantrene-based ligands have been successfully employed in this reaction, providing access to enantioenriched products. The stereochemical outcome of the reaction is dictated by the chiral ligand, which controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Quantitative Data: Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Catalyst Precursor | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | (R,Sₚ)-4 | 95 | 88 |
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂ (Pd precursor)
-
(R,Sₚ)-4 (cymantrene-based diphosphine ligand)
-
1,3-Diphenylallyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
A Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral cymantrene diphosphine ligand (R,Sₚ)-4 (1.1 mol%).
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred at room temperature for 30 minutes.
-
1,3-Diphenylallyl acetate (100 mol%) is added, followed by dimethyl malonate (3 equiv.), BSA (3 equiv.), and a catalytic amount of KOAc.
-
The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours).
-
After completion (monitored by TLC or GC), the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol: Synthesis of a Planar-Chiral Cymantrene Diphosphine Ligand
The synthesis of planar-chiral cymantrene ligands often involves a multi-step sequence, starting with an enantioselective transformation to introduce the initial stereocenter, followed by diastereoselective functionalization of the cyclopentadienyl ring.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.
Application Notes and Protocols for (C5H5)Mn(CO)3 in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the organometallic complex cyclopentadienyl manganese tricarbonyl, (C5H5)Mn(CO)3, also known as Cymantrene, in the field of polymer chemistry. The unique photochemical and electronic properties of this complex open avenues for its use as a photoinitiator, a catalytic species, and as a monomer for the synthesis of novel metal-containing polymers.
Application Note 1: Photoinitiated Cationic Polymerization of Vinyl Ethers
(C5H5)Mn(CO)3 can serve as a potent photoinitiator for the cationic polymerization of electron-rich monomers, such as vinyl ethers. Upon irradiation with UV light, the complex undergoes decarbonylation to generate a coordinatively unsaturated and highly reactive manganese species. This species can initiate polymerization through a cationic mechanism. This method allows for spatiotemporal control over the polymerization process, which is highly desirable in applications like photolithography and 3D printing.
Proposed Mechanism
The photoinitiation process is believed to proceed through the following steps:
-
Photoactivation: (C5H5)Mn(CO)3 absorbs a photon, leading to the dissociation of a carbonyl ligand and the formation of a reactive 16-electron intermediate, [(C5H5)Mn(CO)2].
-
Initiation: The electron-deficient manganese center of the photo-generated intermediate can interact with a vinyl ether monomer, leading to the formation of a cationic propagating species.
-
Propagation: The cationic chain end propagates by sequentially adding monomer units.
-
Termination: The polymerization can be terminated by various mechanisms, including chain transfer or recombination.
Experimental Protocol: Photoinitiated Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
Materials:
-
(C5H5)Mn(CO)3 (Cymantrene)
-
Isobutyl vinyl ether (IBVE), freshly distilled over sodium to remove inhibitors and water.
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or similar reaction vessel suitable for photochemistry
-
UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm)
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (C5H5)Mn(CO)3 in anhydrous DCM to a final concentration of 0.01 M.
-
Add the desired amount of freshly distilled isobutyl vinyl ether (e.g., for a monomer-to-initiator ratio of 200:1).
-
Ensure the total volume of the solution is appropriate for the reaction vessel and allows for efficient stirring.
-
-
Polymerization:
-
Place the reaction vessel in a suitable photoreactor setup, ensuring the UV lamp is positioned for uniform irradiation.
-
Commence stirring and begin irradiation of the solution.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of vinyl protons) or gravimetrically (precipitation of the polymer in methanol).
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, or after a predetermined time, terminate the polymerization by switching off the UV lamp and adding a small amount of methanol to quench the cationic species.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the precipitated poly(isobutyl vinyl ether) and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer by gel permeation chromatography (GPC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Quantitative Data Summary
The following table summarizes expected data for the photoinitiated polymerization of IBVE under various conditions.
| Monomer/Initiator Ratio | Irradiation Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 100:1 | 2 | 85 | 8,500 | 1.35 |
| 200:1 | 4 | 90 | 18,000 | 1.40 |
| 500:1 | 8 | 88 | 44,000 | 1.52 |
Note: This data is illustrative and actual results may vary based on specific experimental conditions such as lamp intensity and purity of reagents.
Application Note 2: Synthesis of Manganese-Containing Metallopolymers
(C5H5)Mn(CO)3 can be chemically modified to introduce polymerizable functional groups, allowing it to be used as a monomer. The resulting polymers contain the organometallic moiety as a pendant group, imparting unique redox, optical, and catalytic properties to the material. These metallopolymers are of interest for applications in catalysis, sensors, and as precursors to ceramic materials.
Synthetic Strategy
A common approach is to functionalize the cyclopentadienyl ring of (C5H5)Mn(CO)3 with a polymerizable group, such as a vinyl or a styrenyl moiety. This can be achieved through reactions like Friedel-Crafts acylation followed by reduction and dehydration.
Experimental Protocol: Synthesis of Poly(vinylcymantrene)
Part 1: Synthesis of Vinylcymantrene Monomer
-
Acetylation of (C5H5)Mn(CO)3:
-
In a round-bottom flask, dissolve (C5H5)Mn(CO)3 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride and a Lewis acid catalyst (e.g., AlCl3).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous MgSO4.
-
Purify the resulting acetylcymantrene by column chromatography on silica gel.
-
-
Reduction to the Alcohol:
-
Dissolve the purified acetylcymantrene in methanol.
-
Add sodium borohydride (NaBH4) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Purify the resulting 1-(cymantrenyl)ethanol by chromatography.
-
-
Dehydration to Vinylcymantrene:
-
Dissolve the 1-(cymantrenyl)ethanol in toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After completion, cool the mixture, wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer and purify the vinylcymantrene monomer by column chromatography.
-
Part 2: Radical Polymerization of Vinylcymantrene
-
Polymerization Setup:
-
In a Schlenk tube, dissolve the vinylcymantrene monomer and a radical initiator (e.g., AIBN, 1 mol%) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas.
-
-
Polymerization Reaction:
-
Place the sealed tube in an oil bath preheated to the appropriate temperature for the initiator (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization Data of Poly(vinylcymantrene)
| Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 12 | 65 | 15,000 | 2.1 |
| 24 | 80 | 25,000 | 2.3 |
| 48 | 85 | 32,000 | 2.5 |
Note: The broad polydispersity is typical for conventional free radical polymerization.
Visualizations
Experimental Workflow for Photoinitiated Polymerization
Caption: Workflow for the photoinitiated cationic polymerization of isobutyl vinyl ether.
Logical Relationship in Metallopolymer Synthesis
Caption: Synthetic pathway for the preparation of poly(vinylcymantrene).
Application Notes: Functionalization of Cymantrene for Bioorganometallic Chemistry and Drug Development
Introduction
Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is a robust and stable organometallic half-sandwich compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its stability in air and water, coupled with the diverse reactivity of its cyclopentadienyl (Cp) ring, makes it an excellent scaffold for developing novel therapeutic agents.[1] Functionalization of the cymantrene moiety allows for the modulation of physicochemical properties and the attachment of bioactive molecules, leading to conjugates with applications as anticancer, antimicrobial, and antiparasitic agents.[1][2] These notes provide an overview of key experimental strategies for cymantrene functionalization, targeted at researchers and professionals in drug discovery.
The functionalization of cymantrene can be broadly categorized into reactions targeting the cyclopentadienyl ligand and those modifying the tricarbonylmetal fragment.[1] The Cp ring exhibits aromatic character, making it amenable to electrophilic substitution and metallation reactions, which serve as primary pathways to introduce a wide array of functional groups.[3][4] Subsequent cross-coupling reactions on these functionalized precursors vastly expand the accessible chemical space.
Key Functionalization Strategies
Several reliable methods have been established for introducing functional groups onto the cymantrene Cp ring.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is effective for installing acyl groups. For example, reacting cymantrene with succinic anhydride in the presence of a Lewis acid like AlCl₃ yields a keto-carboxylic acid, which provides a handle for further conjugation, such as amide bond formation with peptides.[5]
-
Lithiation and Electrophilic Quench: Deprotonation of the Cp ring with a strong base, typically n-butyllithium (n-BuLi), followed by quenching with an electrophile is a versatile strategy.[3][6] This method allows for the introduction of various functionalities, including boronic esters (by quenching with borates), which are crucial precursors for cross-coupling reactions.[3][4]
-
Palladium-Catalyzed Cross-Coupling: Functionalized cymantrenes can be coupled with other molecules using palladium catalysis.
-
Suzuki-Miyaura Coupling: Cymantrenylboronic acids or esters react with aryl or vinyl halides to form C-C bonds.[3][7] This is a powerful method for linking the cymantrene moiety to complex organic fragments.
-
Sonogashira Coupling: The coupling of a terminal alkyne with a cymantrene halide (or triflate) provides access to cymantrene-alkyne conjugates.[8][9]
-
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction. Azidocymantrene can be "clicked" onto alkyne-modified biomolecules to form stable triazole-linked conjugates, a technique widely used in drug development.[10]
Data Presentation: Comparison of Functionalization Reactions
The following table summarizes quantitative data for representative cymantrene functionalization procedures.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | Cymantrene, Succinic Anhydride, AlCl₃ | Cym-CO-CH₂-CH₂-COOH | Good | [5] |
| Lithiation-Borylation | 1. Cymantrene, n-BuLi2. B(OMe)₃, then H₂O | Cym-B(OH)₂ | 87% | [3][4] |
| Ketone Reduction | 3-chloropropionylocymantrene-5-FU, NaBH₄ | Cymantrene-alcohol-5-FU conjugate | 85% | [1] |
| "Click" Chemistry (CuAAC) | Azidocymantrene, 3-ethynylaniline, CuSO₄·5H₂O, Sodium Ascorbate | Cymantrene-triazole-amine | Good | [10] |
| Phosphine Substitution | (C₅H₄Cl)Mn(CO)₃, dppe, THF, hv | [(C₅H₄Cl)Mn(CO)(dppe)] | 40% | [11] |
Experimental Protocols
The following section provides detailed methodologies for key functionalization reactions. Standard laboratory safety precautions, including the use of personal protective equipment, should always be observed. Reactions involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[12]
Protocol 1: Friedel-Crafts Acylation of Cymantrene
This protocol describes the synthesis of 4-oxo-4-cymantrenylbutanoic acid, a versatile intermediate for bioconjugation.[5]
Materials:
-
Cymantrene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend cymantrene (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add anhydrous AlCl₃ (2.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can often be purified by recrystallization.
Protocol 2: Lithiation and Synthesis of Cymantrenylboronic Acid
This protocol details the synthesis of cymantrenylboronic acid, a key precursor for Suzuki-Miyaura coupling reactions.[3][4]
Materials:
-
Cymantrene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Schlenk flask and inert atmosphere setup
Procedure:
-
Charge a dry Schlenk flask with cymantrene (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq.) dropwise while stirring vigorously. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.8 eq.) to the solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding deionized water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cymantrenylboronic acid.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Cymantrene Derivative
This general protocol can be adapted for coupling cymantrenylboronic acid with an aryl halide.[13][14]
Materials:
-
Cymantrenylboronic acid (1.2 eq.)
-
Aryl or vinyl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Degassed solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the aryl halide, cymantrenylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[14]
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Sonogashira Cross-Coupling of a Cymantrene Derivative
This general protocol describes the coupling of a cymantrene halide with a terminal alkyne.[15][16]
Materials:
-
Cymantrene halide (e.g., iodocymantrene, 1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-5 eq.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the cymantrene halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of cymantrene and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, X-ray crystallography, and cytotoxicity of a cymantrene keto carboxylic acid for IR labelling of bioactive peptides on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: Cymantrene as a Precursor for Manganese-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cymantrene (cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃) as a precursor for the synthesis of advanced manganese-based materials. Cymantrene, a stable and environmentally friendly organometallic compound, offers a versatile platform for the generation of manganese oxides and metallic films with applications ranging from catalysis to biomedical imaging and drug delivery.[1][2] This document details protocols for thermal decomposition and chemical vapor deposition (CVD) methods, presents key quantitative data, and provides visual workflows to guide experimental design.
Introduction to Cymantrene in Materials Synthesis
Cymantrene is a half-sandwich organometallic compound known for its stability in air and water.[3] While widely explored in organic synthesis and catalysis, its potential as a precursor for manganese-based materials is an emerging area of interest.[3][4] The presence of a manganese atom within a decomposable organic framework makes it a suitable candidate for methods like thermal decomposition and CVD to produce manganese oxides and thin films. The methyl-substituted analog of cymantrene, methylcyclopentadienyl manganese tricarbonyl, has been investigated as a precursor in CVD processes, indicating the feasibility of using cymantrene itself for similar applications.[5][6]
Synthesis of Manganese Oxide (MnO) Nanoparticles via Thermal Decomposition
Thermal decomposition is a versatile method for producing uniform metal oxide nanoparticles with precise control over size and shape.[7][8][9] While direct protocols for cymantrene are not widely published, the following is an adapted protocol based on the thermal decomposition of other manganese precursors like manganese(II) acetylacetonate.[7][9]
Experimental Protocol: Thermal Decomposition of Cymantrene
Objective: To synthesize manganese oxide (MnO) nanoparticles.
Materials:
-
Cymantrene (CpMn(CO)₃)
-
Oleylamine (surfactant and solvent)
-
Dibenzyl ether (high-boiling point solvent)
-
Hexane (for precipitation)
-
Ethanol (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Schlenk line for inert gas supply
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine cymantrene (e.g., 1 mmol) with oleylamine (e.g., 20 mL) and dibenzyl ether (e.g., 40 mL).[9]
-
Inert Atmosphere: Equip the flask with a condenser and connect it to a Schlenk line. Purge the system with nitrogen or argon for at least 30 minutes to ensure an oxygen-free environment.
-
Heating Profile:
-
Heat the mixture to 100°C and hold for 30 minutes to dissolve the precursor and remove any residual water.
-
Increase the temperature to 300-320°C at a controlled rate (e.g., 5-10°C/min). The decomposition of cymantrene is expected to occur at these elevated temperatures, leading to the nucleation and growth of MnO nanoparticles.
-
Maintain the reaction at this temperature for 1-2 hours.
-
-
Cooling and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hexane to the cooled solution to precipitate the nanoparticles.
-
-
Purification:
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the collected nanoparticles multiple times with a mixture of hexane and ethanol to remove unreacted precursors and excess surfactant.
-
-
Drying and Storage: Dry the purified nanoparticles under vacuum. The resulting nanoparticles will be hydrophobic due to the oleylamine capping and can be dispersed in non-polar solvents.[7]
Expected Results and Characterization
The synthesized nanoparticles are expected to be manganese oxide (MnO) with a uniform size distribution, typically in the range of 5-20 nm.[8] Characterization can be performed using the following techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase of the MnO nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the oleylamine capping agent on the nanoparticle surface.
Quantitative Data from Analogous Systems
The following table summarizes typical quantitative data obtained from the thermal decomposition of other manganese precursors to form MnO nanoparticles.
| Precursor | Solvent/Surfactant | Temperature (°C) | Particle Size (nm) | Yield (%) |
| Manganese(II) acetylacetonate | Oleylamine/Dibenzyl ether | 300-320 | ~10 | High |
| Manganese acetate | Trioctylamine/Oleic acid | 320 | ~7 | ~80 |
Data adapted from analogous thermal decomposition syntheses.[8][10]
Deposition of Manganese-Based Thin Films via Chemical Vapor Deposition (CVD)
CVD is a technique used to deposit thin films of various materials onto a substrate. The use of methylcyclopentadienylmanganese(I) tricarbonyl in CVD to produce manganese-containing films suggests that cymantrene can be a viable precursor.[5][6]
Experimental Protocol: CVD of Manganese-Based Films from Cymantrene
Objective: To deposit a thin film of manganese or manganese-containing material on a substrate.
Materials:
-
Cymantrene (CpMn(CO)₃)
-
Substrate (e.g., silicon wafer with a native oxide layer)
-
High-purity carrier gas (e.g., Argon or Nitrogen)
Equipment:
-
CVD reactor with a heated substrate holder
-
Precursor delivery system (e.g., a bubbler or direct liquid injection)
-
Vacuum system
-
Mass flow controllers for gas handling
Procedure:
-
Substrate Preparation: Clean the substrate to remove any organic or particulate contamination.
-
CVD System Setup:
-
Place the substrate on the holder in the CVD reactor.
-
Heat the cymantrene precursor in the delivery system to a temperature sufficient to achieve an adequate vapor pressure (e.g., 60-80°C).
-
Heat the substrate to the desired deposition temperature (e.g., 300-500°C).
-
-
Deposition:
-
Introduce the cymantrene vapor into the reactor using the carrier gas.
-
The precursor will decompose on the hot substrate surface, leading to the formation of a manganese-containing film.
-
The deposition time will determine the thickness of the film.
-
-
Cooling and Characterization:
-
After the desired deposition time, stop the precursor flow and cool the system to room temperature under the carrier gas flow.
-
Remove the coated substrate for characterization.
-
Expected Film Properties and Characterization
The deposited film is expected to be a manganese metallic film or a manganese oxide/silicate layer depending on the substrate and reaction conditions.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology of the deposited film.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the film.
Quantitative Data from a Related Cymantrene Derivative
The following table presents data from a study using methylcyclopentadienylmanganese(I) tricarbonyl, which provides insight into the expected behavior of cymantrene.
| Precursor | Substrate | Deposition Temperature (°C) | Film Composition |
| Methylcyclopentadienylmanganese(I) tricarbonyl | SiO₂/Si | 277-477 | Manganese silicate followed by manganese silicide |
Data from a study on a cymantrene derivative.[6]
Visualizing the Workflow
Thermal Decomposition Workflow
Caption: Workflow for the synthesis of MnO nanoparticles via thermal decomposition.
Chemical Vapor Deposition Workflow
Caption: General workflow for Chemical Vapor Deposition of Mn-based thin films.
Conclusion
Cymantrene presents a promising, yet underexplored, precursor for the synthesis of manganese-based materials. The protocols outlined above, adapted from established methods for analogous manganese compounds, provide a solid foundation for further research and development. The thermal decomposition route is well-suited for producing manganese oxide nanoparticles for applications in catalysis and biomedicine, while CVD offers a pathway to thin films for electronics and coatings. Further optimization of reaction parameters will be crucial in tailoring the properties of the resulting materials for specific applications.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. wise.fau.edu [wise.fau.edu]
- 3. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Surface Chemistry in Chemical Deposition of Manganese-Based Thin Films on Silicon Substrates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Manganese Oxide Nanoparticles Using Thermal Decomposition Method [jamt.ir]
- 9. m.youtube.com [m.youtube.com]
- 10. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Using Cyclopentadienylmanganese Tricarbonyl and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic reactions utilizing cyclopentadienylmanganese tricarbonyl (cymantrene) and its derivatives. These manganese-based catalysts offer a cost-effective and less toxic alternative to precious metal catalysts for a range of organic transformations. The following sections detail protocols for C-H activation, hydroarylation, and hydrosilylation reactions, presenting quantitative data in structured tables and illustrating experimental workflows with diagrams.
Manganese-Catalyzed C-H Activation for Peptide Ligation
Manganese(I) catalysts have proven effective in the late-stage functionalization of peptides via C-H activation. This approach allows for the direct coupling of peptidic fragments, offering a convergent and atom-economical alternative to traditional stepwise peptide synthesis. The following protocol is adapted from studies on manganese-catalyzed hydroarylation for peptide stitching.[1]
Quantitative Data for Peptide Ligation
| Entry | Peptide Fragment 1 (0.15 mmol) | Alkyne (0.23 mmol) | Catalyst (mol %) | Additive (mol %) | Solvent (0.6 mL) | Time (h) | Yield (%) |
| 1 | Boc-Trp-OMe | Propiolate | MnBr(CO)₅ (10) | NaOAc (30) | Solvent | 16 | Isolated Yield |
| 2 | Boc-Trp-OMe | Propiolate | MnBr(CO)₅ (10) | - | Solvent | 16 | No Reaction* |
| 3 | Boc-Trp-OMe | Propiolate | - | NaOAc (30) | Solvent | 16 | No Reaction† |
*Reaction conducted without NaOAc.[1] †Reaction conducted without MnBr(CO)₅.[1]
Experimental Protocol: C-H Peptidic Coupling
Materials:
-
Peptide fragment containing a directing group (e.g., N-pyridyl indole)
-
Alkyne coupling partner (e.g., propiolate)
-
Bromopentacarbonylmanganese(I) (MnBr(CO)₅)
-
Sodium Acetate (NaOAc)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the peptide fragment (0.15 mmol, 1.0 equiv), bromopentacarbonylmanganese(I) (10 mol %), and sodium acetate (30 mol %).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (0.6 mL) followed by the alkyne (0.23 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired ligated peptide.
-
Characterization: The structure and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.
Experimental Workflow: C-H Activation for Peptide Ligation
Caption: Workflow for Manganese-Catalyzed C-H Activation in Peptide Ligation.
Manganese-Catalyzed Hydroarylation of Alkenes and Alkynes
A rationally designed manganese(I)-tricarbonyl catalyst, MnBr(CO)₃(MeCN)₂, demonstrates high activity for the hydroarylation of alkenes and alkynes at near room temperature.[2][3] This catalyst avoids the formation of less active manganacycle species, leading to a broad substrate scope and functional group tolerance.[2][3]
Quantitative Data for Hydroarylation
| Entry | Arene | Alkene/Alkyne | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole derivative | Acrylate | MnBr(CO)₃(MeCN)₂ (5) | Cy₂NH (10) | Et₂O | 35 | 24 | 70 |
| 2 | Indole derivative | Acrylate | MnBr(CO)₃(MeCN)₂ (2.5) | Cy₂NH (10) | Et₂O | 100 | 24 | 70 |
| 3 | Indole derivative | Acrylate | MnBr(CO)₅ (10) | Cy₂NH (20) | Bu₂O | 100 | 24 | Low |
| 4 | Indole derivative | Phenylacetylene | MnBr(CO)₃(MeCN)₂ (5) | Cy₂NH (10) | Et₂O | 35 | 24 | Good |
*Yields are for the isolated pure compound.[2]
Experimental Protocol: Hydroarylation of Acrylates
Materials:
-
Arene (e.g., indole derivative)
-
Alkene (e.g., acrylate)
-
MnBr(CO)₃(MeCN)₂ catalyst
-
Dicyclohexylamine (Cy₂NH)
-
Anhydrous diethyl ether (Et₂O)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if not commercially available): The catalyst MnBr(CO)₃(MeCN)₂ can be synthesized from MnBr(CO)₅.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the arene (1.0 equiv), the MnBr(CO)₃(MeCN)₂ catalyst (5 mol %), and dicyclohexylamine (10 mol %) to a Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous diethyl ether, followed by the acrylate (1.2 equiv).
-
Reaction: Seal the tube and stir the reaction mixture at 35 °C for 24 hours.
-
Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate). The filtrate is then concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography to yield the pure hydroarylation product.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Signaling Pathway: Proposed Catalytic Cycle for Hydroarylation
Caption: Proposed Catalytic Cycle for Manganese-Catalyzed Hydroarylation.
Manganese-Catalyzed Hydrosilylation of Alkenes
Colloidal manganese nanoparticles (Mn NPs) stabilized by N,N-dimethylformamide (DMF) have been shown to be highly active and recyclable catalysts for the hydrosilylation of alkenes with tertiary silanes.[4][5] This method provides an efficient route to organosilicon compounds, which have wide applications in organic synthesis and materials science.[4]
Quantitative Data for Alkene Hydrosilylation
| Entry | Alkene (0.5 mmol) | Hydrosilane (2.5 mmol) | Catalyst (mol %) | Solvent (1.0 mL) | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 1-Dodecene | Methyldiphenylsilane | Mn NPs (0.01) | Diglyme | 130 | 24 | 95 | 15800 |
| 2 | 1-Octene | Methyldiphenylsilane | Mn NPs (0.01) | Diglyme | 130 | 24 | 92 | - |
| 3 | Allylbenzene | Methyldiphenylsilane | Mn NPs (0.01) | Diglyme | 130 | 24 | 90 | - |
*Yields were determined by GC based on the alkene used.[4] *TON = Turnover Number.[4]
Experimental Protocol: Hydrosilylation of 1-Dodecene
Materials:
-
1-Dodecene
-
Methyldiphenylsilane
-
DMF-stabilized Manganese Nanoparticles (Mn NPs)
-
Anhydrous diglyme
-
Standard reaction vessel with reflux condenser
-
Inert atmosphere (Argon)
Procedure:
-
Catalyst Synthesis: DMF-stabilized Mn NPs are synthesized by the reduction of manganese(II) chloride in DMF.[4][5]
-
Reaction Setup: To a reaction vessel under an argon atmosphere, add the Mn NPs catalyst (0.01 mol %), anhydrous diglyme (1.0 mL), 1-dodecene (0.5 mmol), and methyldiphenylsilane (2.5 mmol).
-
Reaction: The mixture is heated to 130 °C and stirred for 24 hours.
-
Work-up and Catalyst Recycling: After cooling, hexane (8 mL) and DMF (2 mL) are added to the solution, which separates into two layers. The product is extracted into the hexane layer (5 x 8 mL). The DMF layer containing the catalyst can be recovered by evaporating the DMF and reused for subsequent reactions.[4]
-
Purification: The combined hexane layers are concentrated, and the residue is purified by distillation or column chromatography.
-
Characterization: The product is identified and its purity confirmed by NMR spectroscopy and GC-MS.
Experimental Workflow: Alkene Hydrosilylation and Catalyst Recycling
Caption: Workflow for Mn NP-Catalyzed Hydrosilylation with Catalyst Recycling.
References
- 1. Late-stage stitching enabled by manganese-catalyzed C─H activation: Peptide ligation and access to cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recyclable and air-stable colloidal manganese nanoparticles catalyzed hydrosilylation of alkenes with tertiary silane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recyclable and air-stable colloidal manganese nanoparticles catalyzed hydrosilylation of alkenes with tertiary silane - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of Cymantrene for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymantrene, (cyclopentadienyl)tricarbonylmanganese(I) (CpMn(CO)₃), is a robust and versatile organometallic scaffold that has garnered significant interest in medicinal chemistry. Its stability under physiological conditions, three-dimensional structure, and the diverse reactivity of the cyclopentadienyl (Cp) ring and carbonyl ligands make it an attractive platform for the design of novel therapeutic agents. Derivatization of the cymantrene moiety allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of biological activity and the development of compounds with a range of medicinal applications, including anticancer, antimalarial, and antitrypanosomal properties.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of cymantrene derivatives for medicinal chemistry applications.
Synthetic Strategies for Cymantrene Derivatization
The derivatization of cymantrene can be broadly categorized into two main approaches: functionalization of the cyclopentadienyl ring and modification of the metal-carbonyl core.
Cyclopentadienyl Ring Functionalization
The Cp ring of cymantrene is aromatic and undergoes a variety of electrophilic substitution and lithiation-electrophilic quench reactions, allowing for the introduction of a wide range of functional groups. These functionalized cymantrenes can then be further elaborated into more complex bioactive molecules.
A common strategy involves the acylation of the Cp ring, followed by reduction or further reaction of the resulting ketone. This approach is exemplified by the synthesis of cymantrene-nucleobase and cymantrene-aminoquinoline conjugates.
Modification of the Metal-Carbonyl Core
Substitution of one or more of the carbonyl (CO) ligands with other ligands, such as phosphines, can modulate the electronic properties and steric bulk of the cymantrene core, which can in turn influence biological activity.
Experimental Protocols
Synthesis of Cymantrene-5-Fluorouracil Derivatives
This protocol describes the synthesis of a cymantrene-5-fluorouracil conjugate, a class of compounds that has shown promising anticancer activity. The synthesis involves the preparation of an acyl cymantrene intermediate followed by conjugation to 5-fluorouracil.[1]
Step 1: Synthesis of 3-chloropropionylcymantrene
-
To a solution of cymantrene (1.0 g, 4.9 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (0.68 mL, 7.35 mmol) dropwise.
-
Add aluminum chloride (0.98 g, 7.35 mmol) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 3-chloropropionylcymantrene as a yellow solid.
Step 2: Synthesis of Cymantrene-5-fluorouracil conjugate (Ketone)
-
To a solution of 5-fluorouracil (0.64 g, 4.9 mmol) in anhydrous dimethylformamide (DMF) (20 mL), add potassium carbonate (1.35 g, 9.8 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 3-chloropropionylcymantrene (1.43 g, 4.9 mmol) in DMF (10 mL) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (dichloromethane/methanol, 95:5) to yield the cymantrene-5-fluorouracil conjugate as a solid.
Step 3: Reduction to Alcohol Derivative
-
To a solution of the cymantrene-5-fluorouracil ketone conjugate (1.0 g, 2.6 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.1 g, 2.6 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting alcohol derivative can be further purified by recrystallization.
Synthesis of Cymantrene-Aminoquinoline Conjugates
This protocol outlines the synthesis of a cymantrene-aminoquinoline conjugate, which has demonstrated antimalarial and antitrypanosomal activities.[2][3]
Step 1: Synthesis of 4-Cymantrenylbutanoic Acid
-
Follow a similar acylation procedure as for 3-chloropropionylcymantrene, using succinic anhydride instead of 3-chloropropionyl chloride to obtain 4-oxo-4-cymantrenylbutanoic acid.
-
Reduce the ketone functionality of 4-oxo-4-cymantrenylbutanoic acid using a suitable reducing agent like sodium borohydride to yield 4-cymantrenylbutanoic acid.
Step 2: Synthesis of N-(2-(7-chloroquinolin-4-ylamino)ethyl)-4-cymantrenylbutanamide
-
To a solution of 4-cymantrenylbutanoic acid (1.0 eq) in anhydrous DMF, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of cymantrene derivatives on cancer cell lines.[4][5][6][7]
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the cymantrene derivatives in DMSO and dilute to various concentrations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This protocol is for evaluating the in vitro activity of cymantrene derivatives against Plasmodium falciparum.[8]
-
Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Synchronize the parasite culture to the ring stage.
-
In a 96-well plate, add serially diluted cymantrene derivatives to the parasite culture (2% hematocrit, 1% parasitemia).
-
Incubate the plate for 72 hours at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Determine the IC₅₀ values from the dose-response curves.
In Vitro Antitrypanosomal Assay
This protocol is for assessing the activity of cymantrene derivatives against Trypanosoma brucei.[9][10][11][12]
-
Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with fetal bovine serum.
-
In a 96-well plate, add serially diluted cymantrene derivatives to the trypanosome culture (2 x 10⁴ cells/mL).
-
Incubate the plate for 72 hours at 37 °C with 5% CO₂.
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation: 560 nm, emission: 590 nm) or absorbance (570 nm and 600 nm) to determine cell viability.
-
Calculate the GI₅₀ (50% growth inhibition) values from the dose-response curves.
Data Presentation
Synthetic Yields of Cymantrene Derivatives
| Derivative Type | Linker/Modification | R Group | Yield (%) | Reference |
| Cymantrene-5-fluorouracil | Ketone | - | 67 | [1] |
| Cymantrene-5-fluorouracil | Alcohol | - | 85 | [1] |
| Cymantrene-adenine | Amine | - | - | [1] |
| Cymantrene-aminoquinoline | Amide | - | - | [2] |
Biological Activity of Cymantrene Derivatives
| Compound ID | Derivative Type | Target Organism/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Anticancer Activity | ||||
| 1 | Cymantrene-5-fluorouracil (Ketone) | A549 (Lung Cancer) | ~7 | [9] |
| 2 | Cymantrene-5-fluorouracil (Alcohol) | SKOV-3 (Ovarian Cancer) | ~7 | [9] |
| C | Cymantrene-adenine | SKOV-3 (Ovarian Cancer) | ~7 | [9] |
| Antimalarial Activity | ||||
| 3 | Cymantrene-aminoquinoline (Amide) | P. falciparum (CQS) | 0.1-1.0 | [13] |
| 3 | Cymantrene-aminoquinoline (Amide) | P. falciparum (CQR) | 0.1-1.0 | [13] |
| 6 | Cymantrene-aminoquinoline (Amine) | P. falciparum (CQS) | 0.1-1.0 | [13] |
| 6 | Cymantrene-aminoquinoline (Amine) | P. falciparum (CQR) | >10 | [13] |
| Antitrypanosomal Activity | ||||
| 1 | Cymantrene-5-fluorouracil (Ketone) | T. brucei | 3-4 | [9] |
| 4 | Cymantrene-5-fluorouracil | T. brucei | 3-4 | [9] |
| 5 | Cymantrene-adenine | T. brucei | 3-4 | [9] |
| 6 | Cymantrene-aminoquinoline (Amine) | T. brucei | <1 | [13] |
CQS: Chloroquine-sensitive strain; CQR: Chloroquine-resistant strain.
Visualizations
Logical Workflow for Cymantrene Derivative Synthesis
Caption: Synthetic workflow for bioactive cymantrene derivatives.
Proposed Signaling Pathway for Anticancer Activity of Cymantrene Derivatives
Caption: Anticancer mechanism of cymantrene derivatives.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Functional Roles and Interplay Between Beclin1 and Beclin2 in Autophagosome Formation and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Beclin 1 in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p38 and JNK by ROS Contributes to Deoxybouvardin-Mediated Intrinsic Apoptosis in Oxaliplatin-Sensitive and -Resistant Colorectal Cancer Cells [mdpi.com]
- 6. Interaction between ROS dependent DNA damage, mitochondria and p38 MAPK underlies senescence of human adult stem cells | Aging [aging-us.com]
- 7. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis* | Semantic Scholar [semanticscholar.org]
- 13. ijper.org [ijper.org]
Application Notes and Protocols for Cyclopentadienylmanganese Tricarbonyl in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylmanganese tricarbonyl (CMT), with the chemical formula (C₅H₅)Mn(CO)₃, is a versatile organometallic compound that has found significant applications in materials science. Its stability, volatility, and reactivity make it an excellent precursor for the deposition of manganese-containing thin films through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These films have potential applications in microelectronics as diffusion barriers and in catalysis. Furthermore, CMT's reactivity has been exploited in polymer science for the synthesis of functionalized resins. This document provides detailed application notes and experimental protocols for the use of CMT in these areas.
I. Chemical Vapor Deposition (CVD) of Manganese-Containing Thin Films
CMT and its derivatives are effective precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of manganese oxide and manganese silicate thin films. The choice of precursor and deposition conditions allows for the tuning of film composition and properties.
A. Application Note: MOCVD of Manganese Oxide and Silicate Films
Methylcyclopentadienylmanganese tricarbonyl (MeCpMn(CO)₃) is a commonly used derivative of CMT for CVD. It is a stable liquid with adequate volatility for vapor-phase delivery. The thermal decomposition of MeCpMn(CO)₃ on a heated substrate leads to the deposition of a manganese-containing film. The composition of the film is highly dependent on the substrate and the reaction atmosphere. On silicon oxide surfaces, the deposition process can lead to the formation of manganese silicate at the interface, followed by the growth of manganese oxide layers. The clean decomposition of the cyclopentadienyl ligand at elevated temperatures makes this precursor suitable for depositing films with low carbon contamination.[1]
Key Characteristics of CMT Derivatives as CVD Precursors:
-
Volatility: Sufficient vapor pressure for gas-phase transport.
-
Thermal Stability: Stable at delivery temperatures but decomposes cleanly on the substrate.
-
Reactivity: Decomposes at temperatures suitable for film growth on various substrates.
-
Purity: Leads to films with minimal carbon and other impurities.
A study using various substituted cyclopentadienyl manganese tricarbonyl precursors, including [Mn(η⁵–C₅H₄tBu)(CO)₃], demonstrated the deposition of carbon-free manganese oxide films.[2] In contrast, precursors with silyl groups, such as [Mn(η⁵–C₅H₄SiMe₃)(CO)₃], resulted in the formation of manganese silicate films.[2]
B. Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Manganese Oxide Films
This protocol describes the deposition of manganese oxide (MnOx) thin films using a methylcyclopentadienyl manganese tricarbonyl precursor in a plasma-enhanced CVD process.[2]
1. Substrate Preparation:
- Use silicon wafers as substrates.
- Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.
- Dry the substrates with a stream of dry nitrogen.
2. Deposition Parameters:
- Precursor: Methylcyclopentadienyl manganese tricarbonyl.
- Precursor Temperature: Maintain the precursor bubbler at a constant temperature to ensure a stable vapor pressure. A typical starting point is 40-60 °C.
- Carrier Gas: Argon (Ar). The flow rate of Ar through the bubbler will determine the precursor delivery rate.
- Reactant Gas: Oxygen (O₂) plasma.
- Substrate Temperature: 200-400 °C.
- RF Power: 50-200 W for plasma generation.
- Deposition Pressure: 1-10 Torr.
3. Deposition Procedure: a. Place the cleaned substrates into the PECVD reactor chamber. b. Evacuate the chamber to a base pressure below 1 x 10⁻³ Torr. c. Heat the substrate to the desired deposition temperature. d. Introduce the Ar carrier gas through the precursor bubbler and into the chamber. e. Introduce O₂ into the chamber and ignite the plasma. f. Deposit the film for the desired duration to achieve the target thickness. g. After deposition, turn off the precursor flow, extinguish the plasma, and cool down the reactor under an Ar atmosphere.
4. Film Characterization:
- Composition: X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of manganese and the elemental composition.
- Crystallinity: X-ray Diffraction (XRD) to identify the crystalline phases of manganese oxide.
- Morphology: Scanning Electron Microscopy (SEM) to observe the surface morphology and film thickness.
C. Quantitative Data
The properties of manganese-containing films deposited via CVD using CMT-based precursors are highly dependent on the specific precursor and deposition conditions.
| Precursor | Deposition Temp. (°C) | Film Composition | Growth Rate (nm/min) | Carbon Content (mol-%) | Reference |
| [Mn(η⁵–C₅H₇)(CO)₃] | 280 | Manganese Oxides | ~7.0 | 5 - 8.9 | [2][3] |
| [Mn(η⁵–C₅H₄tBu)(CO)₃] | Not specified | Manganese Oxides | Not specified | Carbon-free | [2] |
| [Mn(η⁵–C₅H₄SiMe₃)(CO)₃] | Not specified | Manganese Silicate | Not specified | 5 - 8.9 | [2] |
| Methylcyclopentadienyl Mn tricarbonyl | 300-400 (PECVD) | MnOx | Not specified | Not specified | [2] |
II. Atomic Layer Deposition (ALD) of Manganese Oxide Thin Films
ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. CMT and its derivatives, in combination with an oxygen source like ozone (O₃), are used as precursors for the ALD of manganese oxide films.
A. Application Note: ALD of Manganese Oxide
The ALD of manganese oxide typically involves sequential, self-limiting surface reactions of the manganese precursor and an oxidant. Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) and ozone have been successfully used to deposit manganese oxide thin films.[3] This process is particularly advantageous for coating complex, high-aspect-ratio structures, which is crucial for many applications in microelectronics and energy storage. The resulting films are often hausmannite (Mn₃O₄).[3]
B. Experimental Protocol: ALD of Manganese Oxide (Mn₃O₄)
This protocol outlines the ALD of Mn₃O₄ using methylcyclopentadienyl manganese tricarbonyl and ozone.[3]
1. Precursor and Oxidant:
- Manganese Precursor: Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃).
- Oxygen Source: Ozone (O₃).
2. Deposition Parameters:
- Substrate Temperature: 150-250 °C.
- Precursor Pulse Time: 0.5 - 2.0 seconds.
- Ozone Pulse Time: 0.5 - 2.0 seconds.
- Purge Time (between pulses): 5 - 10 seconds with an inert gas (e.g., N₂ or Ar).
3. ALD Cycle: a. Pulse A (Mn precursor): Introduce MeCpMn(CO)₃ vapor into the reactor. It will chemisorb on the substrate surface. b. Purge A: Purge the chamber with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Pulse B (Ozone): Introduce O₃ into the reactor. It will react with the adsorbed manganese species on the surface to form a layer of manganese oxide. d. Purge B: Purge the chamber with an inert gas to remove any unreacted ozone and gaseous byproducts.
4. Deposition Procedure: a. Place the prepared substrates in the ALD reactor. b. Heat the reactor to the desired deposition temperature. c. Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The film thickness is directly proportional to the number of ALD cycles.
III. Application in Polymer Science
CMT can be chemically modified and attached to polymer supports to create functional resins. These resins can act as linkers in solid-phase synthesis.
A. Application Note: CMT-Functionalized Resins for Olefin Linkage
Cymantrene (another name for CMT) can be attached to a polymer support, such as Merrifield's resin, through an amide linkage.[4] The resulting manganese-containing resin can then coordinate with olefins through η²-bonding. This allows the olefin to be anchored to the solid support for subsequent chemical modifications. The olefin can later be released from the resin, leaving no trace of the linker.[4] This "traceless linker" strategy is valuable in combinatorial chemistry and drug discovery.
B. Experimental Protocol: Synthesis of Amide-Linked Cymantrene Resin
This protocol describes a general procedure for the synthesis of a cymantrene-functionalized resin.[4]
1. Materials:
- Merrifield's resin
- Phenethylamine
- Triethylamine (Et₃N)
- Cymantrene carboxylic acid
- Thionyl chloride (SOCl₂) or oxalyl chloride for converting the carboxylic acid to the acid chloride
- Solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)
2. Procedure: a. Amination of Merrifield's Resin: Reflux Merrifield's resin with an excess of phenethylamine in THF in the presence of Et₃N for 48 hours to produce the amine-functionalized resin. Wash the resin thoroughly with THF, methanol, water, and then dry it under vacuum. b. Preparation of Cymantrene Acid Chloride: Convert cymantrene carboxylic acid to cymantrene acid chloride using a standard procedure with thionyl chloride or oxalyl chloride. c. Coupling Reaction: Suspend the amine-functionalized resin in CH₂Cl₂ in a sealed flask under an argon atmosphere. Add a solution of the cymantrene acid chloride in CH₂Cl₂ to the resin suspension. Add an excess of Et₃N and agitate the mixture for 1 hour. d. Washing and Drying: Filter the resin and wash it successively with THF, methanol, water, methanol, THF, and CH₂Cl₂. Dry the final cymantrene-functionalized resin under vacuum.
Visualizations
Experimental Workflow for CVD of Manganese Thin Films
References
Application Notes and Protocols for the Acylation and Alkylation of Cyclopentadienylmanganese Tricarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadienylmanganese tricarbonyl, commonly known as cymantrene, is a versatile organometallic compound with a growing portfolio of applications in medicinal chemistry and materials science. Its stable "piano-stool" structure and the aromatic-like reactivity of the cyclopentadienyl (Cp) ring allow for a variety of functionalizations. Among the most important transformations are Friedel-Crafts acylation and alkylation, which provide routes to introduce new carbon-carbon bonds and functional groups onto the Cp ligand. These modifications are crucial for tuning the electronic properties, steric hindrance, and biological activity of cymantrene derivatives, making them valuable scaffolds in drug design and catalysis.
These application notes provide detailed protocols for the acylation and alkylation of cymantrene, summarizing key quantitative data and offering visual guides to the underlying reaction mechanisms and experimental workflows.
Acylation of Cyclopentadienylmanganese Tricarbonyl
Friedel-Crafts acylation is a robust method for introducing an acyl group onto the cyclopentadienyl ring of cymantrene. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates an acyl halide or anhydride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich Cp ring. A key advantage of acylation is the deactivating nature of the resulting ketone product, which generally prevents polysubstitution.
General Reaction Scheme:
(Image of the general reaction scheme for the acylation of cymantrene)
Applications:
-
Synthesis of Bioactive Molecules: Acylated cymantrene derivatives are precursors to a wide range of biologically active compounds, including analogues of known drugs with enhanced properties. For example, they have been incorporated into potential anticancer and antimalarial agents.
-
Intermediate for Further Functionalization: The ketone functionality introduced via acylation serves as a versatile handle for subsequent chemical modifications, such as reduction to alcohols or alkanes, or conversion to imines and other derivatives.
-
Development of Molecular Probes: The cymantrenyl group can be used as an infrared or electrochemical probe, and acylation allows for the attachment of linkers to biomolecules.
Quantitative Data for Acylation Reactions
The following table summarizes representative yields for the Friedel-Crafts acylation of cyclopentadienylmanganese tricarbonyl with various acylating agents.
| Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | CS₂ | Acetylcymantrene | 95 | [1] |
| Propionyl Chloride | AlCl₃ | CS₂ | Propionylcymantrene | 85 | [1] |
| Butyryl Chloride | AlCl₃ | CH₂Cl₂ | Butyrylcymantrene | 82 | [1] |
| Benzoyl Chloride | AlCl₃ | CH₂Cl₂ | Benzoylcymantrene | 91 | [1] |
| 3-Chloropropionyl chloride | AlCl₃ | CH₂Cl₂ | 3-Chloropropionylcymantrene | 67 | [2] |
Experimental Protocol: Synthesis of Acetylcymantrene
This protocol describes a typical procedure for the Friedel-Crafts acylation of cymantrene using acetyl chloride.
Materials:
-
Cyclopentadienylmanganese tricarbonyl (Cymantrene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Addition of Cymantrene: After the addition of acetyl chloride is complete, add a solution of cyclopentadienylmanganese tricarbonyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure acetylcymantrene.
Alkylation of Cyclopentadienylmanganese Tricarbonyl
Friedel-Crafts alkylation introduces an alkyl group onto the cyclopentadienyl ring of cymantrene. This reaction also proceeds through an electrophilic aromatic substitution mechanism, typically using an alkyl halide and a Lewis acid catalyst. Unlike acylation, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. Furthermore, the carbocation intermediate is prone to rearrangement, which can result in a mixture of products. Therefore, reaction conditions must be carefully controlled to achieve the desired product.
General Reaction Scheme:
(Image of the general reaction scheme for the alkylation of cymantrene)
Applications:
-
Modification of Electronic Properties: The introduction of alkyl groups, which are electron-donating, can modulate the electronic properties of the cymantrene core, impacting its reactivity and spectroscopic characteristics.
-
Steric Control: Bulky alkyl groups can be introduced to sterically hinder the metal center, which can be useful in catalytic applications.
-
Synthesis of Precursors: Alkylated cymantrenes can serve as precursors for further synthetic transformations.
Quantitative Data for Alkylation Reactions
Data for the direct Friedel-Crafts alkylation of cymantrene is less commonly reported with high yields due to the aforementioned challenges. The following table provides representative data.
| Alkylating Agent | Lewis Acid | Solvent | Product | Yield (%) | Reference |
| tert-Butyl Chloride | AlCl₃ | n-Hexane | tert-Butylcymantrene | 70 | [1] |
| Benzyl Chloride | AlCl₃ | CS₂ | Benzylcymantrene | 65 | [1] |
Experimental Protocol: Synthesis of tert-Butylcymantrene
This protocol outlines a general procedure for the Friedel-Crafts alkylation of cymantrene with tert-butyl chloride.
Materials:
-
Cyclopentadienylmanganese tricarbonyl (Cymantrene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
tert-Butyl Chloride
-
Anhydrous n-Hexane
-
Ice-cold water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere, suspend anhydrous aluminum chloride (0.3 equivalents) in anhydrous n-hexane.
-
Addition of Reactants: To the stirred suspension, add cyclopentadienylmanganese tricarbonyl (1.0 equivalent) followed by the dropwise addition of tert-butyl chloride (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture over crushed ice.
-
Extraction: Separate the organic layer and extract the aqueous layer with n-hexane.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield tert-butylcymantrene.
Visualizing Reaction Pathways and Workflows
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on Cymantrene.
General Experimental Workflow for Acylation/Alkylation
References
Application Notes and Protocols: Cymantrene as an Antiknock Agent in Gasoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymantrene, or (Cyclopentadienyl)manganese tricarbonyl, and its methylated analog, (Methylcyclopentadienyl)manganese tricarbonyl (MMT), are organomanganese compounds that have demonstrated significant efficacy as antiknock agents in gasoline.[1] Antiknock agents are crucial fuel additives that increase the octane rating of gasoline, thereby preventing premature fuel detonation, a phenomenon known as "engine knock" or "pinging," in spark-ignition internal combustion engines.[2] The prevention of engine knock allows for the use of higher compression ratios, leading to enhanced engine efficiency and power output.[1] This document provides detailed application notes, experimental protocols for evaluating antiknock efficacy, and a summary of the performance of cymantrene-based additives.
The primary function of an antiknock agent is to raise the temperature and pressure at which auto-ignition of the fuel-air mixture occurs.[2] Organometallic compounds like cymantrene and MMT achieve this by decomposing during combustion to form fine particles of manganese oxides. These metal oxide particles act as radical scavengers, effectively terminating the chain reactions of hydrocarbon oxidation that lead to knocking.[3]
Data Presentation
The effectiveness of an antiknock agent is quantified by the increase in the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The following tables summarize the antiknock performance of MMT, a commercially significant derivative of cymantrene.
| Concentration of MMT (g Mn/gal) | Concentration of MMT (mg Mn/L) | Increase in Research Octane Number (RON) | Increase in Motor Octane Number (MON) | Road Octane Number Increase ((RON+MON)/2) | Reference |
| 0.068 | 18 | ~2.0 | Not Specified | Not Specified | [4] |
| 0.125 | ~33 | 2.4 - 2.6 | 1.3 - 1.4 | ~2.0 | [5] |
| Not Specified | 18 | Not Specified | Not Specified | Up to 2-3 units | [1] |
Note: The exact octane increase can vary depending on the composition of the base fuel.
Experimental Protocols
Protocol 1: Synthesis of Cymantrene
This protocol describes a general laboratory-scale synthesis of cymantrene.
Materials:
-
Manganese(II) acetate
-
Bis(cyclopentadienyl)manganese
-
Triethylaluminum (or other suitable alkyl aluminum compound)
-
Anhydrous ether
-
Carbon monoxide (high pressure)
-
Schlenk line and associated glassware for air-sensitive techniques
-
High-pressure autoclave reactor
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a mixture of anhydrous manganese acetate and bis(cyclopentadienyl)manganese in a mole ratio of approximately 1:1.[6]
-
Dissolve or suspend this mixture in an anhydrous ether solvent.
-
Carefully add an alkyl aluminum compound, such as triethylaluminum, to the mixture. The molar ratio of alkyl aluminum to the manganese compounds should be in the range of 0.5-2.1 to 1.[6]
-
Transfer the resulting mixture to a high-pressure autoclave.
-
Pressurize the autoclave with carbon monoxide to a pressure of 500-1000 psig.[6]
-
Heat the reactor to a temperature between 90-125°C and maintain for 1-4 hours, or until carbon monoxide uptake ceases.[6]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
The cymantrene product can be recovered from the reaction mixture by distillation.
Safety Precautions: This synthesis involves pyrophoric reagents (alkyl aluminum), toxic gases (carbon monoxide), and high pressures. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Protocol 2: Determination of Antiknock Characteristics (RON and MON)
The antiknock properties of gasoline blended with cymantrene are determined using standardized test methods, ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[7][8] These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][9]
Apparatus:
-
Cooperative Fuel Research (CFR) engine test unit
-
Knock detection instrumentation
-
Primary reference fuels (isooctane and n-heptane)
-
Toluene standardization fuels (TSF)
-
Sample fuel blends containing known concentrations of cymantrene
A. Research Octane Number (RON) Determination (ASTM D2699)
This method simulates fuel performance under low-speed, mild driving conditions.[2]
-
Engine Preparation and Calibration:
-
Prepare the CFR engine according to the specifications in ASTM D2699.[10]
-
Warm up the engine for approximately one hour to ensure stable operating conditions.[10]
-
The engine is operated at a constant speed of 600 rpm.[9]
-
Calibrate the engine using the appropriate Toluene Standardization Fuel (TSF) blend to ensure it is fit for use.[10]
-
-
Sample Testing (Bracketing Procedure):
-
Introduce the gasoline sample containing cymantrene into the engine's fuel system.
-
Adjust the fuel-air ratio to obtain the maximum knock intensity.
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
-
Without changing the compression ratio, run two primary reference fuels (blends of isooctane and n-heptane) through the engine, one that knocks more and one that knocks less than the sample.
-
The RON of the sample is determined by interpolating between the octane numbers of the two bracketing reference fuels based on the measured knock intensities.[11]
-
B. Motor Octane Number (MON) Determination (ASTM D2700)
This method evaluates fuel performance under more severe, high-speed, high-load conditions.[8]
-
Engine Preparation and Calibration:
-
Sample Testing:
-
The testing procedure is analogous to the RON bracketing procedure, but under the more severe operating conditions specified in ASTM D2700.[11]
-
The MON of the sample is calculated by interpolation between the two bracketing primary reference fuels.
-
Visualizations
Caption: Workflow for the synthesis of cymantrene.
Caption: Experimental workflow for octane number determination.
References
- 1. wise.fau.edu [wise.fau.edu]
- 2. matestlabs.com [matestlabs.com]
- 3. Mechanism of Anti-Knock | Semantic Scholar [semanticscholar.org]
- 4. theicct.org [theicct.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D2699 - eralytics [eralytics.com]
- 10. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 11. Octane Test Engine: The Summary of RON/MON Test Method [sh-sinpar.com]
- 12. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cymantrene Synthesis
Welcome to the technical support center for cymantrene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of cymantrene (Cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of cymantrene.
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired product.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
Dicyclopentadiene (DCPD): Technical grade DCPD can contain impurities. It is crucial to crack the dimer to obtain fresh cyclopentadiene monomer immediately before use.
-
Manganese Carbonyl (Mn₂(CO)₁₀): This reagent can decompose over time, especially if exposed to air or light. Use fresh, high-purity Mn₂(CO)₁₀.
-
Manganese(II) Chloride (MnCl₂): Ensure anhydrous MnCl₂ is used, as water can interfere with the formation of the Grignard or other cyclopentadienyl reagents.
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is critical. For the reaction between Mn₂(CO)₁₀ and cyclopentadiene, the temperature should be carefully controlled to prevent side reactions. Overheating can lead to decomposition of the product.
-
Inert Atmosphere: Organometallic reagents are often sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Quality: Use anhydrous, degassed solvents to prevent quenching of reactive intermediates.
-
-
Reagent Stoichiometry:
-
Carefully check the molar ratios of your reactants. An excess of one reagent may lead to the formation of side products.
-
Presence of Impurities in the Final Product
Issue: The isolated product is impure, as indicated by TLC, NMR, or other analytical techniques.
Common Impurities and Their Identification:
-
Unreacted Mn₂(CO)₁₀: This can be a common impurity if the reaction does not go to completion. It can often be identified by its characteristic IR stretches for terminal carbonyls.
-
Ferrocene (if using iron-contaminated reagents): While less common, contamination from iron sources can lead to the formation of ferrocene, which can be difficult to separate from cymantrene due to similar polarities.
-
Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of insoluble polymeric byproducts.
-
Oxidized Species: Exposure to air can lead to the formation of manganese oxides.
Troubleshooting Purification:
-
Column Chromatography:
-
Streaking on TLC/Column: If the compound streaks, it may be decomposing on the silica gel. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent or using alumina.
-
Poor Separation: Optimize the solvent system. A non-polar eluent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane is typically effective.
-
-
Sublimation:
-
Low Recovery: Ensure the vacuum is sufficiently high and the temperature is optimized. A temperature gradient that is too steep can cause the product to deposit inefficiently. The sublimation temperature for cymantrene is typically in the range of 60-80 °C under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing cymantrene?
A1: The reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with freshly cracked dicyclopentadiene is one of the most common and reliable methods for producing high yields of cymantrene. Another widely used method involves the reaction of a manganese(II) salt, such as MnCl₂, with sodium cyclopentadienide (NaCp) followed by carbonylation.
Q2: How do I prepare fresh cyclopentadiene from dicyclopentadiene?
A2: Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction of dicyclopentadiene. This process, known as "cracking," involves heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by distillation. The monomer should be used immediately or stored at low temperatures (e.g., in a dry ice/acetone bath) as it readily dimerizes back to dicyclopentadiene at room temperature.[1]
Q3: What are the key safety precautions I should take when synthesizing cymantrene?
A3: Cymantrene and its precursors, particularly manganese carbonyl, are toxic.[2][3] All manipulations should be performed in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] Reactions should be conducted under an inert atmosphere as some reagents can be air-sensitive.
Q4: How should I store cymantrene?
A4: Cymantrene is a relatively stable organometallic compound but should be stored in a cool, dry, and dark place to prevent slow decomposition. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended.
Q5: My NMR spectrum shows unexpected peaks. What are some common solvent or grease impurities I should be aware of?
A5: Common impurities in NMR spectra can arise from residual solvents used in the reaction or purification, or from grease used in glassware joints. Refer to published tables of NMR chemical shifts for common laboratory solvents and greases to identify these contaminants.[4][5][6] For example, silicone grease often appears as a broad singlet around 0.07 ppm in CDCl₃.
Data Presentation
Table 1: Comparison of Common Cymantrene Synthesis Methods
| Method | Starting Materials | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| From Mn₂(CO)₁₀ | Mn₂(CO)₁₀, Dicyclopentadiene | 70-90% | High temperature (e.g., reflux in THF or direct reaction) | High yield, relatively clean reaction. | Mn₂(CO)₁₀ is relatively expensive and toxic. |
| From MnCl₂ | MnCl₂, Sodium Cyclopentadienide, CO | 40-60% | Requires preparation of NaCp, CO gas atmosphere | MnCl₂ is an inexpensive starting material. | Lower yields, requires handling of CO gas.[7] |
Experimental Protocols
Method 1: Synthesis from Dimanganese Decacarbonyl (Mn₂(CO)₁₀)
This protocol is adapted from established procedures for the synthesis of cymantrene and its derivatives.
Materials:
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Dicyclopentadiene (DCPD)
-
High-boiling inert solvent (e.g., di-n-butyl ether or mesitylene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Cracking of Dicyclopentadiene: Set up a distillation apparatus and heat dicyclopentadiene to ~170 °C. Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.
-
Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add Mn₂(CO)₁₀ and the high-boiling inert solvent under an inert atmosphere.
-
Addition of Cyclopentadiene: Slowly add a stoichiometric amount of the freshly cracked cyclopentadiene to the stirred suspension of Mn₂(CO)₁₀.
-
Reaction: Heat the reaction mixture to reflux (typically 140-160 °C depending on the solvent) for several hours. The reaction progress can be monitored by the evolution of carbon monoxide and a color change.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by sublimation under high vacuum (60-80 °C).
-
Method 2: Synthesis from Manganese(II) Chloride (MnCl₂)
This protocol is based on the synthesis of related cyclopentadienyl metal carbonyls.
Materials:
-
Anhydrous Manganese(II) Chloride (MnCl₂)
-
Sodium metal
-
Cyclopentadiene (freshly cracked)
-
Tetrahydrofuran (THF), anhydrous
-
Carbon monoxide (CO) gas
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Sodium Cyclopentadienide (NaCp): In a Schlenk flask, react freshly cracked cyclopentadiene with a dispersion of sodium metal in anhydrous THF under an inert atmosphere until the sodium is consumed.
-
Reaction with MnCl₂: To the freshly prepared solution of NaCp, slowly add anhydrous MnCl₂. This will form bis(cyclopentadienyl)manganese ((Cp)₂Mn).
-
Carbonylation: Bubble carbon monoxide gas through the reaction mixture at a controlled rate and pressure. The reaction is typically carried out at elevated temperature and pressure in an autoclave for optimal results.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and vent the excess CO gas in a safe manner.
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude cymantrene by column chromatography or sublimation as described in Method 1.
-
Visualizations
Caption: General experimental workflow for cymantrene synthesis and purification.
Caption: Troubleshooting logic for addressing low yields in cymantrene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.at [fishersci.at]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude Cyclopentadienylmanganese Tricarbonyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude cyclopentadienylmanganese tricarbonyl (Cymantrene). The following sections detail common issues and solutions for various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude cyclopentadienylmanganese tricarbonyl?
A1: Common impurities can include unreacted starting materials such as manganese carbonyl (Mn₂(CO)₁₀), cyclopentadienyl sodium, or other manganese salts.[1][2] Side products from the synthesis, such as bis(cyclopentadienyl)manganese, may also be present. Additionally, decomposition products can form upon exposure to heat, light, or air.[3]
Q2: My crude product is a dark, oily substance instead of a yellow solid. What could be the reason?
A2: The presence of an oily residue or a darker color typically indicates the presence of impurities or decomposition products. Overheating during the reaction or workup can lead to thermal decomposition.[3] The product is also sensitive to air and can decompose if not handled under an inert atmosphere.[2][4][5]
Q3: What are the recommended storage conditions for cyclopentadienylmanganese tricarbonyl?
A3: Cyclopentadienylmanganese tricarbonyl should be stored in a cool, dry, and well-ventilated area, away from heat, light, and strong oxidizing agents.[6] It is an air-sensitive solid and should be kept under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2][4][5]
Q4: Which purification technique is most suitable for my crude product?
A4: The choice of purification technique depends on the nature and quantity of the impurities.
-
Sublimation is highly effective for removing non-volatile impurities and often yields very pure product.[7]
-
Column chromatography is useful for separating compounds with different polarities.[8][9]
-
Recrystallization can be effective if a suitable solvent system is found that selectively dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.[8]
Troubleshooting Guides
Sublimation
Issue 1: Low yield of sublimed product.
-
Possible Cause: The temperature is too low, or the vacuum is not sufficient. The sublimation point of cyclopentadienylmanganese tricarbonyl is around 75-77°C.[3]
-
Solution: Ensure the sublimation apparatus is heated to the appropriate temperature (e.g., in a 50°C water bath as a starting point) and that a good vacuum is applied.[7] A static vacuum is recommended to avoid loss of product.[7] Check for leaks in your sublimation setup.
Issue 2: The product decomposes during sublimation (turns dark).
-
Possible Cause: The temperature is too high. Overheating can cause thermal decomposition.[3]
-
Solution: Lower the sublimation temperature. A slower sublimation at a lower temperature, even if it takes longer, is preferable to decomposition. Use a water bath or an oil bath for precise temperature control.
Issue 3: The sublimed crystals are not pure (co-sublimation of impurities).
-
Possible Cause: Some impurities, such as unreacted manganese carbonyl, may have similar volatilities to the product.[1][2]
-
Solution: If co-sublimation is an issue, a preliminary purification step like column chromatography might be necessary to remove the volatile impurity before sublimation.
Column Chromatography
Issue 1: The product does not move from the baseline of the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. A common solvent system is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[8] Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
Issue 2: The product streaks on the column, leading to poor separation.
-
Possible Cause: The compound may be decomposing on the silica gel, which can be slightly acidic. The product is also known to be sensitive to air.[2][4][5]
-
Solution:
Issue 3: The collected fractions show the product is contaminated with a faster-running impurity.
-
Possible Cause: The column was not packed properly, leading to channeling, or the initial band of the crude product was too wide.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column as a narrow band.
Recrystallization
Issue 1: The product does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is too non-polar. Cyclopentadienylmanganese tricarbonyl is soluble in many organic solvents like hexane, toluene, and acetone.[7][12]
-
Solution: Choose a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find a suitable solvent where the compound is sparingly soluble at room temperature but readily soluble when heated.
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also inhibit crystallization.
-
Solution:
-
Reheat the solution until the oil redissolves and then allow it to cool more slowly.
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution before cooling.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure product if available.
-
Issue 3: The resulting crystals are still impure.
-
Possible Cause: The impurities have similar solubility profiles to the product in the chosen solvent.
-
Solution: Try a different solvent or a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., toluene or dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly.
Data Presentation
| Property | Value | Reference |
| Melting Point | 72-76 °C | [13] |
| Sublimation Point | 75-77 °C | [3] |
| Appearance | Yellow to orange crystalline solid | [12] |
| Solubility | Readily soluble in hydrocarbons (hexane), alcohols, ether, acetone. | [4] |
| Purification Technique | Typical Recovery Yield | Notes |
| Sublimation | ~73% (reported for a specific synthesis) | Can provide very high purity. Yield is dependent on the purity of the crude material. |
| Column Chromatography | Variable | Depends on the separation efficiency and stability of the compound on the stationary phase. |
| Recrystallization | Variable | Highly dependent on the choice of solvent and the level of impurities. |
Experimental Protocols
Protocol 1: Purification by Sublimation
-
Preparation: Place the crude cyclopentadienylmanganese tricarbonyl in the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are well-sealed.
-
Evacuation: Connect the apparatus to a high-vacuum line and evacuate the system. A static vacuum is recommended once a high vacuum is achieved.[7]
-
Heating: Gently heat the bottom of the apparatus using a water bath or oil bath. A starting temperature of 50°C is recommended.[7]
-
Cooling: Pass cold water through the cold finger to provide a surface for the purified product to sublime onto.
-
Collection: Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas (e.g., nitrogen or argon).
-
Harvesting: Scrape the purified yellow crystals from the cold finger under an inert atmosphere. A yield of around 73% can be expected depending on the initial purity.[7]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The yellow band of the product should start to move down the column.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 100% hexane to 9:1 hexane:ethyl acetate.
-
Fraction Collection: Collect the fractions as the yellow band elutes from the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or toluene).
-
Dissolution: In a flask, add the chosen solvent to the crude cyclopentadienylmanganese tricarbonyl and heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to use the minimum amount necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, for instance using a Schlenk filter for air-sensitive compounds.[6][10]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for sublimation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CYCLOPENTADIENYLMANGANESE TRICARBONYL CAS#: 12079-65-1 [chemicalbook.com]
- 3. ICSC 0977 - CYCLOPENTADIENYL MANGANESE TRICARBONYL [inchem.org]
- 4. Methylcyclopentadienylmanganese tricarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. wise.fau.edu [wise.fau.edu]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. CAS 12079-65-1: tricarbonyl(η-cyclopentadienyl)manganese [cymitquimica.com]
- 13. Cyclopentadienylmanganese(I) tricarbonyl 12079-65-1 [sigmaaldrich.com]
troubleshooting common side reactions in cymantrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cymantrene and its derivatives.
Troubleshooting Common Side Reactions and Synthesis Issues
This section addresses specific problems that may arise during the synthesis of cymantrene, focusing on identifying the root cause and providing actionable solutions.
Question: My cymantrene synthesis has a low yield. What are the potential causes and how can I optimize it?
Answer:
Low yields in cymantrene synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is crucial for improving the outcome.
Potential Causes and Solutions:
-
Purity of Cyclopentadiene Monomer: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[1] Using aged cyclopentadiene that contains a significant amount of the dimer will result in lower yields.
-
Reaction Kinetics and Conditions: The efficiency of the reaction is highly dependent on factors like temperature, reaction time, and concentration of reactants.[3][4]
-
Solution: Carefully control and optimize these parameters. For instance, in syntheses involving lithiation of cymantrene, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[5] Refer to established protocols and consider running small-scale experiments to find the optimal conditions for your specific setup.[6]
-
-
Quality of Reagents and Solvents: Impurities in reagents or solvents can interfere with the reaction. Water and oxygen are particularly detrimental in reactions involving organometallic species.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to determine the optimal reaction time. The disappearance of the starting material signal can indicate completion.
-
Question: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
Answer:
Byproduct formation is a common issue in organic and organometallic synthesis. Identifying the byproducts is the first step toward mitigating their formation.
Common Byproducts and Mitigation Strategies:
-
Polysubstituted Cyclopentadienyl Ligands: When functionalizing the cyclopentadienyl (Cp) ring, over-substitution can occur, leading to di- or polysubstituted products. This is particularly common in alkylation reactions.[9]
-
Mitigation:
-
Control Stoichiometry: Use a controlled amount of the electrophile. A large excess should be avoided unless exhaustive substitution is desired.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for monosubstitution.
-
-
-
Dimeric Species: During electrochemical or reduction reactions of cymantrene, the formation of dimeric species has been observed.[10][11]
-
Mitigation:
-
Control of Atmosphere: Performing the reaction under a carbon monoxide (CO) atmosphere can sometimes suppress the formation of dimers by favoring the coordination of CO over dimerization.[11]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Weakly coordinating solvents may be preferable in some electrochemical applications.[10]
-
-
-
Decomposition Products: Cymantrene and its derivatives can be sensitive to light and heat, leading to decomposition. Photochemical reactions, if not carefully controlled, can lead to a mixture of products.[5]
-
Mitigation:
-
Light Protection: Protect the reaction mixture from light, especially if the desired product is not the result of a photochemical step.
-
Temperature Control: Avoid excessive heating during workup and purification.
-
-
Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation in cymantrene synthesis.
Question: I am having difficulty purifying my cymantrene derivative. What are the best practices?
Answer:
The purification of cymantrene and its derivatives often requires careful selection of techniques to achieve high purity without significant product loss.
Purification Strategies:
-
Column Chromatography: This is one of the most common and effective methods for purifying cymantrene derivatives.[12][13]
-
Stationary Phase: Silica gel is typically used. For particularly sensitive compounds, alumina (neutral or basic) may be a better choice.
-
Eluent System: A non-polar/polar solvent system is common. Hexane/ethyl acetate or dichloromethane/hexane are good starting points. The polarity should be optimized to achieve good separation between the product and impurities.
-
-
Recrystallization: This technique is effective for obtaining highly pure crystalline solids.[14]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent/anti-solvent system can also be employed.
-
-
Sublimation: Cymantrene itself is volatile and can be purified by sublimation.[7] This method is excellent for removing non-volatile impurities.
-
Filtration through a Plug of Silica Gel: For removing highly polar impurities, a quick filtration through a short plug of silica gel can be very effective.[14]
Quantitative Data on Purification
While specific recovery percentages are highly dependent on the specific derivative and the impurity profile, here is a general comparison of techniques:
| Purification Technique | Typical Recovery | Purity Achieved | Best For | Common Issues |
| Column Chromatography | 60-95% | >98% | Complex mixtures with similar polarities | Tailing of spots, product decomposition on silica |
| Recrystallization | 50-90% | >99% | Crystalline solids with thermally stable properties | Finding a suitable solvent, oiling out |
| Sublimation | 40-80% | >99.5% | Volatile, thermally stable compounds | Low recovery for less volatile compounds |
Experimental Protocols
Protocol 1: Synthesis of Cymantrene
This protocol is a general guideline based on common synthetic methods.[7]
-
Preparation of Sodium Cyclopentadienide (NaCp):
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly cracked cyclopentadiene dropwise to a stirred suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
-
Reaction with Manganese Carbonyl:
-
In a separate flask, dissolve manganese pentacarbonyl bromide (Mn(CO)₅Br) in dry THF under an inert atmosphere.
-
Cool the NaCp solution to 0 °C and slowly add the Mn(CO)₅Br solution via cannula.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
-
Workup and Purification:
-
Remove the THF in vacuo.
-
Extract the residue with a non-polar solvent like hexane and filter to remove sodium bromide.
-
Concentrate the filtrate and purify the crude product by sublimation or column chromatography on silica gel using hexane as the eluent.
-
Protocol 2: Functionalization of Cymantrene via Lithiation
This protocol describes a general method for introducing a substituent onto the cyclopentadienyl ring.[5]
-
Lithiation:
-
Dissolve cymantrene in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching with an Electrophile:
-
Add the desired electrophile (e.g., an alkyl halide, trimethyl borate) to the solution of lithiocymantrene at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Is cymantrene air-stable?
A1: Yes, cymantrene is a relatively air-stable solid.[15] However, solutions of cymantrene, especially when heated or exposed to light, can be more susceptible to decomposition. It is always good practice to handle organometallic compounds under an inert atmosphere whenever possible.
Q2: My NMR spectrum shows complex multiplets for the cyclopentadienyl protons. What could be the reason?
A2: If you expect a simple singlet for the Cp ring protons in unsubstituted cymantrene, the presence of multiplets could indicate the presence of substituted cymantrene derivatives as impurities. For substituted cymantrene, the protons on the Cp ring will no longer be equivalent and will show more complex splitting patterns. Another possibility, though less common for simple cymantrene, is restricted rotation of a bulky substituent.
Q3: Can I use methylcyclopentadiene instead of cyclopentadiene for synthesis?
A3: Yes, methylcyclopentadiene can be used to synthesize (methylcyclopentadienyl)manganese tricarbonyl (MMT).[16] The synthesis procedure is analogous to that of cymantrene. However, be aware that commercial methylcyclopentadiene exists as a mixture of isomers.
Q4: What is the best way to store cyclopentadiene monomer?
A4: Cyclopentadiene monomer dimerizes readily at room temperature.[1] For short-term storage (a few hours), it should be kept in an ice bath. For longer-term storage, it must be stored at dry ice temperatures (-78 °C) or below to prevent dimerization.
Logical Diagram of Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of cymantrene.
References
- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Solar driven uphill conversion of dicyclopentadiene to cyclopentadiene: an important synthon for energy systems and fine chemicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. US4547603A - Methylcyclopentadiene synthesis - Google Patents [patents.google.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. teledynelabs.com [teledynelabs.com]
- 14. wise.fau.edu [wise.fau.edu]
- 15. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liquid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Cymantrene Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of cymantrene derivatives. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with cymantrene carboxylic acid is giving a low yield. What are the common causes?
A1: Low yields in amide coupling reactions involving cymantrene carboxylic acid can stem from several factors:
-
Inefficient Activation: The carboxylic acid may not be fully activated. The choice and amount of coupling reagent are critical.
-
Steric Hindrance: The bulky cymantrene moiety can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Side Reactions: Competing reactions, such as the formation of byproducts from the coupling reagent or decomposition of the cymantrene moiety under harsh conditions, can reduce the yield.[1]
-
Suboptimal Reaction Conditions: Factors like solvent polarity, temperature, and the choice of base can significantly impact the reaction's efficiency.
Q2: I'm observing a color change to brown/black during my cymantrene derivative synthesis. What does this indicate?
A2: A dark coloration often suggests decomposition of the cymantrene moiety. Cymantrene and its derivatives can be sensitive to light and heat, leading to photochemical degradation or thermal decomposition.[2] It is advisable to conduct reactions in the dark or under amber light and to maintain careful temperature control.
Q3: What are the best practices for purifying cymantrene derivatives?
A3: Purification of cymantrene derivatives can be challenging due to their potential instability and the presence of closely related impurities.
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective purification technique.[1]
-
Inert Atmosphere: To prevent degradation, it is recommended to perform purification steps under an inert atmosphere, especially for sensitive derivatives.
Q4: Can I use Suzuki-Miyaura coupling to functionalize borylated cymantrene derivatives?
A4: While Suzuki-Miyaura coupling is a powerful tool, it can be challenging with borylated cymantrene derivatives. The strongly electron-withdrawing nature of the cymantrene moiety can deactivate the boronic acid or ester, hindering the transmetalation step in the catalytic cycle. Optimization of the catalyst, ligands, and base is often necessary to achieve successful coupling.
Troubleshooting Guides
Issue 1: Low Yield in Cymantrene Amide Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of cymantrene amides from cymantrene carboxylic acid and an amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cymantrene amide synthesis.
Data on Amide Coupling Reagent Screening:
| Entry | Coupling Reagent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.2) | DIPEA (2.0) | DMF | RT | 12 | 85 |
| 2 | HBTU (1.2) | DIPEA (2.0) | DMF | RT | 12 | 78 |
| 3 | EDC/HOBt (1.2/1.2) | DIPEA (2.0) | DCM | RT | 18 | 72 |
| 4 | PyBOP (1.2) | DIPEA (2.0) | DMF | RT | 12 | 81 |
Note: Yields are hypothetical and for illustrative purposes to show a comparison of common coupling reagents.
Issue 2: Incomplete Fischer Esterification of Cymantrene Carboxylic Acid
This guide addresses common issues leading to incomplete conversion in the Fischer esterification of cymantrene carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fischer esterification.
Data on Fischer Esterification Condition Optimization:
| Entry | Alcohol (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | H₂SO₄ (5) | Reflux | 8 | 65 |
| 2 | 20 | H₂SO₄ (5) | Reflux | 8 | 78 |
| 3 | 20 | H₂SO₄ (10) | Reflux | 8 | 85 |
| 4 | 20 | TsOH (10) | Reflux | 12 | 82 |
Note: Yields are hypothetical and for illustrative purposes to show the effect of varying reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Cymantrene Amide Synthesis using HATU
This protocol describes a general method for the coupling of cymantrene carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
Cymantrene carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cymantrene carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl Cymantrenoate via Fischer Esterification
This protocol details the synthesis of ethyl cymantrenoate from cymantrene carboxylic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
Cymantrene carboxylic acid (1.0 equiv)
-
Anhydrous ethanol (20 equiv, also as solvent)
-
Concentrated sulfuric acid (10 mol%)
-
Diethyl ether
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add cymantrene carboxylic acid (1.0 equiv) and anhydrous ethanol (20 equiv).
-
Carefully add concentrated sulfuric acid (10 mol%) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl cymantrenoate by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
General Reaction Pathway for Amide Bond Formation
This diagram illustrates the general mechanism of amide bond formation using a coupling reagent.
Caption: General pathway for cymantrene amide synthesis via an activated ester.
References
preventing decomposition of cymantrene during functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the decomposition of cymantrene [(η⁵-C₅H₅)Mn(CO)₃] and its derivatives during functionalization experiments.
Part 1: General FAQs on Cymantrene Stability
This section addresses common questions regarding the inherent stability of cymantrene.
Q1: My bright yellow cymantrene sample turned brown/black upon storage or during a reaction. What is happening?
A: This color change is a classic indicator of decomposition. Cymantrene and its derivatives are sensitive to both air and moisture.[1][2] Oxidation, often facilitated by trace oxygen or water, leads to the formation of poorly characterized, insoluble manganese oxides and other degradation products. The manganese center is susceptible to changes in its oxidation state, which disrupts the stable 18-electron configuration.
Q2: Besides color change, are there other signs of decomposition I should look for?
A: Yes. Spectroscopic data can reveal subtle degradation. In the ¹H NMR spectrum, you may observe broadening of the cyclopentadienyl (Cp) proton signals. In the IR spectrum, the characteristic ν(CO) stretching bands may decrease in intensity and new, broad peaks may appear, indicating a mixture of species or the formation of decomposition products.[3]
Q3: Is cymantrene sensitive to light?
A: Yes, many organometallic compounds, including metal carbonyls, are light-sensitive. Photolytic decomposition can occur, where UV or even strong visible light can promote the loss of CO ligands or other degradation pathways. It is best practice to store cymantrene and its derivatives in amber vials or wrapped in aluminum foil and to conduct reactions with light protection where feasible.
Q4: What is the primary cause of decomposition during functionalization?
A: The most common cause is the accidental introduction of air (oxygen) and/or moisture into the reaction vessel.[4] Many reagents used in functionalization, especially strong bases like organolithiums, are themselves highly pyrophoric and reactive towards air and water.[5] Failure to maintain a strictly inert atmosphere is the leading cause of failed reactions and product decomposition.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common functionalization procedures.
2.1 Lithiation / Metalation
Lithiation (or deprotonation) of the Cp ring is a common first step for introducing a wide range of functional groups. However, it is fraught with potential issues.
Q: My reaction mixture turns dark brown or black immediately after adding n-butyllithium (n-BuLi). What went wrong?
A: This indicates rapid decomposition. The most likely causes are:
-
Wet Solvent: Your solvent (e.g., THF, diethyl ether) contains too much water. Organolithium reagents react violently with water, which quenches the reagent and can initiate decomposition of the cymantrene species.[6][7]
-
Atmospheric Leak: Your reaction setup is not airtight, allowing oxygen to enter. Oxygen can degrade both the organolithium reagent and the lithiated cymantrene intermediate.
-
Impure Substrate: Your starting cymantrene may be contaminated with impurities that react with the n-BuLi.
Q: After quenching my lithiation reaction with an electrophile, I only recover my starting material. Why didn't the reaction work?
A: This is a common problem with several potential root causes. Use the following decision tree to troubleshoot the issue.
2.2 Friedel-Crafts Acylation
This reaction introduces an acyl group to the Cp ring, typically using an acyl chloride and a Lewis acid catalyst.
Q: My Friedel-Crafts acylation of cymantrene has a very low yield. What are the common issues?
A: Low yields in Friedel-Crafts acylations involving sensitive substrates like cymantrene often stem from catalyst choice and reaction conditions.
-
Overly Strong Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes promote decomposition, especially if moisture is present.[8]
-
Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid because the product ketone coordinates to the catalyst, deactivating it. Using catalytic amounts is often insufficient.
-
Reaction Temperature: While some reactions require heat, high temperatures can increase the rate of decomposition. It is best to start at 0 °C and only warm if necessary.
Table 1: Comparison of Conditions for Friedel-Crafts Acylation of Cymantrene
| Lewis Acid | Stoichiometry (eq.) | Typical Solvent | Temperature (°C) | Relative Yield | Notes |
|---|---|---|---|---|---|
| AlCl₃ | 1.1 - 2.0 | Dichloromethane (DCM) | 0 to RT | Moderate to High | Standard, but can cause decomposition if not strictly anhydrous.[8] |
| ZnCl₂ | 1.1 - 1.5 | DCM / CS₂ | RT to 40 | Moderate | Milder alternative, may require longer reaction times. |
| ZnO | Catalytic to Stoichiometric | Solvent-free | RT | Good | An eco-friendly and reusable option for activated arenes.[9] |
| Triflic Anhydride (Tf₂O) | 1.1 (as promoter) | DCM | -20 to 0 | High | Used with carboxylic acids to generate highly reactive acylium ions in situ under mild conditions.[10][11] |
2.3 Phosphine Functionalization
Introducing phosphine ligands is key for applications in catalysis and drug development. These reactions often start from a lithiated cymantrene intermediate.
Q: I successfully synthesized my phosphine-functionalized cymantrene, but it decomposes during column chromatography. How can I purify it?
A: Cymantrene-phosphines, especially those with electron-rich alkylphosphine groups, are notoriously sensitive to oxidation. The phosphorus(III) center is easily oxidized to a phosphine oxide (P=O) by atmospheric oxygen.[12]
-
Avoid Silica Gel Chromatography: Standard silica gel is acidic and contains adsorbed water and oxygen. This is often fatal to sensitive phosphines.
-
Use an Inert Atmosphere: All purification steps must be performed under an inert atmosphere.[13]
-
Alternative Purification Methods:
-
Filtration through Celite/Alumina: Prepare a plug of rigorously dried, deoxygenated neutral alumina or Celite in a glovebox or on a Schlenk line.[14] Dissolve your crude product in a minimal amount of deoxygenated solvent and pass it through the plug to remove baseline impurities.
-
Inert Atmosphere Column: If chromatography is unavoidable, use a system designed for air-sensitive compounds. Pack the column with deactivated neutral alumina in a glovebox, and run it using solvents that have been thoroughly deoxygenated (e.g., by sparging with argon for 30-60 minutes).[4]
-
Recrystallization: This is often the best method. Dissolve the crude product in a minimal amount of hot, deoxygenated solvent and allow it to cool slowly. This can be done in a Schlenk flask.
-
Part 3: Best Practices & Experimental Protocols
Adherence to strict air-sensitive techniques is non-negotiable for success.[1][2]
3.1 Core Principle: The Inert Atmosphere
An inert atmosphere is created by removing reactive air (O₂, H₂O) from glassware and replacing it with a non-reactive gas like argon or nitrogen.[4] The primary tool for this is the Schlenk line.
3.2 Protocol: Lithiation and Quench with an Electrophile (e.g., Chlorodiphenylphosphine)
This protocol outlines a standard procedure for synthesizing (diphenylphosphino)cymantrene.
Materials:
-
Cymantrene
-
Anhydrous tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
n-Butyllithium (n-BuLi) in hexanes, freshly titrated
-
Chlorodiphenylphosphine (ClPPh₂)
-
Deoxygenated saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk flasks, syringes, needles, and cannula
Procedure:
-
Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the entire apparatus under high vacuum and cool to room temperature under a positive pressure of argon.[15]
-
Dissolution: Add cymantrene to the flask. Using a dry syringe, add anhydrous THF to dissolve the cymantrene, resulting in a bright yellow solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow it to equilibrate for 15 minutes.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes.[6] The solution will typically change color (e.g., to a deeper orange or red). Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add ClPPh₂ (1.1 equivalents) dropwise via syringe. A color change and/or formation of a precipitate (LiCl) is expected.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir overnight.
-
Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding deoxygenated saturated aqueous NH₄Cl solution via cannula or syringe.[16]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with deoxygenated brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product should be purified under inert conditions as described in the phosphine section (Part 2.3) to prevent oxidation of the phosphine moiety.[12][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 5. acs.org [acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Cymantrene-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions mediated by cymantrene [(η⁵-C₅H₅)Mn(CO)₃] and its derivatives. By understanding the potential pathways of catalyst decay, researchers can optimize reaction conditions, improve reproducibility, and extend the lifetime of these valuable organometallic catalysts.
Frequently Asked Questions (FAQs)
Q1: My cymantrene-catalyzed reaction is sluggish or stops before completion. What are the likely causes?
A1: This is a common indication of catalyst deactivation. The primary causes can be broadly categorized as:
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Poisoning: Impurities in the substrate, solvent, or reagents can irreversibly bind to the manganese center, blocking its catalytic activity. Common poisons for manganese catalysts include sulfur and nitrogen-containing compounds.
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Formation of Inactive Species: The active catalyst can be converted into an inactive form under reaction conditions. For instance, in oxidation reactions, the manganese center may be over-oxidized to a higher, less reactive oxidation state (e.g., Mn(III) or Mn(IV)).[1]
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Dimerization or Aggregation: Cymantrene derivatives, particularly under photolytic or thermal stress, can undergo dimerization or form larger, inactive manganese clusters. This is especially a concern in the presence of water, which can lead to the formation of inactive hydroxyl-bridged clusters.
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Ligand Dissociation/Degradation: The cyclopentadienyl (Cp) or carbonyl (CO) ligands can dissociate from the manganese center, leading to catalyst decomposition. While the cymantrene scaffold is generally robust, high temperatures or harsh reagents can promote ligand degradation.
Q2: I observe a significant drop in catalyst activity when scaling up my reaction. Why is this happening and how can I mitigate it?
A2: Scale-up issues often exacerbate underlying deactivation problems. Potential reasons include:
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Mass Transfer Limitations: Inefficient mixing in a larger vessel can lead to localized "hot spots" or high concentrations of reagents, accelerating thermal decomposition or side reactions that deactivate the catalyst.
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Increased Impact of Impurities: The absolute amount of impurities introduced from reagents and solvents increases with scale, potentially exceeding the tolerance of the catalyst.
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Air and Moisture Sensitivity: Larger-scale reactions can be more challenging to keep strictly inert. Even brief exposure to air or moisture can lead to irreversible catalyst decomposition.
To mitigate these issues, ensure efficient and consistent stirring, use high-purity, degassed solvents and reagents, and maintain a rigorously inert atmosphere.
Q3: Can the substrate or product inhibit my cymantrene catalyst?
A3: Yes, product inhibition is a possibility. If the product of the reaction is a strong chelating agent or can coordinate tightly to the manganese center, it can act as an inhibitor, slowing down or stopping the catalytic cycle. This is particularly relevant for reactions producing nitrogen-containing heterocycles or other molecules with strong Lewis basic sites.
Q4: Are there any general strategies to improve the stability of my cymantrene catalyst?
A4: Several strategies can be employed to enhance catalyst stability:
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Ligand Modification: Modifying the cyclopentadienyl ring with bulky or electron-donating substituents can influence the electronic properties and steric environment of the manganese center, potentially improving its stability and resisting deactivation pathways.
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Reaction Condition Optimization: Operating at the lowest effective temperature can minimize thermal degradation.[1] Careful selection of a non-coordinating solvent and ensuring anhydrous conditions are also crucial.
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Use of Additives: In some cases, the addition of a co-catalyst or a sacrificial agent can help to protect the primary catalyst from deactivation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered in cymantrene-mediated reactions.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Low or no conversion | 1. Inactive catalyst (oxidized, aggregated).2. Catalyst poisoning by impurities.3. Inappropriate reaction conditions (temperature, solvent, base). | 1. Use a fresh, high-quality catalyst and ligands.2. Ensure all reagents and solvents are pure and dry.3. Optimize reaction temperature; sometimes lower temperatures for longer durations can be beneficial. |
| Reaction starts but then stops | 1. Catalyst deactivation during the reaction.2. Consumption of a key reagent or additive. | 1. Identify the deactivation pathway (see below).2. Monitor the concentration of all reagents over the course of the reaction. |
| Inconsistent yields | 1. Poor mixing of heterogeneous reaction mixtures.2. Inconsistent quality of reagents.3. Catalyst deactivation varies between runs. | 1. Ensure vigorous stirring, especially with solid bases.2. Use reagents from the same batch or purify them before use.3. Standardize procedures for catalyst handling and reaction setup. |
| Formation of side products | 1. Catalyst-mediated side reactions.2. Thermal decomposition of starting materials or products. | 1. Lower the reaction temperature.2. Screen different ligands or catalyst precursors. |
Data on Catalyst Performance and Deactivation
While extensive quantitative data on the deactivation of cymantrene catalysts is still emerging, the following table summarizes typical observations from studies on related manganese catalysts, which can provide valuable insights.
| Catalyst System | Reaction Type | Key Deactivation Observations | Effect on Performance | Reference |
| Mn(II) with aminopyridine ligands | Alkene Epoxidation | Formation of inactive Mn(III)/Mn(IV) resting states. Competitive H₂O₂ disproportionation. | Decrease in turnover frequency (TOF) over time. | [1] |
| Mn(I) with NN-chelate ligands | Ketone Transfer Hydrogenation | Faster catalyst deactivation at higher temperatures. | Reduced reaction efficiency at elevated temperatures. | |
| Mn-carbonyl complexes | C-H Activation | Formation of inactive hydroxyl-bridged manganese clusters in the presence of water. | Loss of catalytic activity. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by UV-Vis Spectroscopy
This protocol allows for the in-situ monitoring of changes in the electronic environment of the manganese center, which can indicate catalyst deactivation.
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Setup: Use a cuvette that can be sealed and purged with an inert gas. The spectrophotometer should be capable of taking time-course measurements.
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Blank Measurement: Record a spectrum of the solvent and all reagents except the cymantrene catalyst.
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Initiation: Inject a stock solution of the cymantrene catalyst into the cuvette to initiate the reaction.
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Data Acquisition: Record UV-Vis spectra at regular intervals throughout the reaction.
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Analysis: Look for changes in the absorption bands associated with the cymantrene catalyst. The appearance of new bands or a decrease in the intensity of the catalyst's characteristic bands can indicate decomposition or conversion to an inactive species.
Protocol 2: Analysis of Deactivated Catalyst by FT-IR Spectroscopy
This protocol helps to identify changes in the vibrational modes of the CO ligands, which are sensitive to the electronic environment of the manganese center.
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Sample Preparation: At the end of a reaction, or after observing deactivation, carefully quench the reaction and remove the solvent under reduced pressure.
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Extraction: Extract the catalyst residue with a suitable solvent (e.g., dichloromethane) and filter to remove any insoluble materials.
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IR Spectrum: Record the FT-IR spectrum of the extracted material.
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Analysis: Compare the ν(CO) stretching frequencies of the recovered material to that of the fresh catalyst. A shift in these frequencies can indicate a change in the oxidation state of the manganese or the formation of different manganese carbonyl species.
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation Pathways
The following diagram illustrates the primary deactivation pathways for a generic cymantrene catalyst.
Caption: Potential deactivation pathways for cymantrene catalysts.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yield in a cymantrene-mediated reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Isolating Pure Cymantrene Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of cymantrene and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude cymantrene product is an oil, but I expected a solid. How should I proceed with purification?
A1: It is not uncommon for crude cymantrene derivatives to be oily. This can be due to residual solvent or the presence of impurities.
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Troubleshooting Steps:
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High Vacuum: Place the crude oil under high vacuum for several hours to remove any volatile impurities or residual solvents.[1]
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Column Chromatography: If the product remains an oil, column chromatography is the most effective purification method.[2][3][4] Use a non-polar eluent system initially, such as hexane/ether or petroleum ether/diethyl ether, and gradually increase the polarity.[5]
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Recrystallization Attempt: After chromatography, attempt recrystallization from a suitable solvent. Even if it oils out initially, scratching the flask or seeding with a small crystal can sometimes induce crystallization.
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Q2: I am observing a persistent yellow or brown color in my purified cymantrene product. What is the likely cause and how can I remove it?
A2: Cymantrene and its derivatives are typically yellow solids.[5][6] However, a persistent off-color may indicate the presence of impurities.
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Potential Causes:
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Decomposition: Cymantrene derivatives can be sensitive to air, light, and acid, leading to decomposition products that are often colored. Some compounds may also be unstable on silica gel.[7]
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Residual Palladium: If a palladium catalyst was used in the synthesis (e.g., Catellani-type reactions), trace amounts of palladium nanoparticles can contaminate the product, causing discoloration.[8][9]
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Oxidation: Some impurities, like amines, are prone to oxidation and can form colored byproducts.[9]
-
-
Troubleshooting Steps:
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Activated Carbon: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through Celite to remove the carbon. This can often remove colored impurities.[9]
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Alternative Chromatography: If silica gel is causing decomposition, consider using a different stationary phase like alumina or Florisil.[7] You can also deactivate silica gel by treating it with a base like triethylamine.
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Recrystallization: Multiple recrystallizations can be effective in removing colored impurities.[10][11][12]
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Washing: If residual catalyst is suspected, washing the crude product with a solution like sodium thiosulfate during the workup may help.[8]
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Q3: My cymantrene derivative is not separating well on the silica gel column, and I'm getting mixed fractions. What can I do?
A3: Poor separation during column chromatography can be due to several factors.
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Troubleshooting Steps:
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Optimize Solvent System: The choice of eluent is critical. Use thin-layer chromatography (TLC) to find a solvent system that gives good separation (Rf values ideally between 0.2 and 0.5 for the desired components).[4][13][14]
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Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[7]
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Column Packing: Ensure the column is packed properly to avoid channeling. A well-packed column should have a uniform bed of silica.[13]
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Load a Concentrated Band: The initial band of your product on the column should be as narrow as possible. Dissolve the crude material in a minimal amount of solvent before loading.[7][13]
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Q4: My cymantrene product seems to be decomposing on the silica gel column. How can I purify it?
A4: Some organometallic compounds are sensitive to the acidic nature of silica gel.
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Troubleshooting Steps:
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Deactivated Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (1-2%). This will neutralize the acidic sites on the silica.
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Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil as the stationary phase.[7]
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Recrystallization: If the impurities are significantly different in solubility from your product, recrystallization may be a viable alternative to chromatography.[10][11][12]
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Short Plug Filtration: If the goal is to remove baseline impurities, a quick filtration through a short plug of silica or alumina might be sufficient without the prolonged contact time of a full column.[7]
-
Experimental Protocols
Protocol 1: Column Chromatography of a Cymantrene Derivative
This protocol provides a general procedure for the purification of a cymantrene derivative using silica gel column chromatography.
Materials:
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Crude cymantrene product
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Silica gel (60 Å, 230-400 mesh)
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Solvents for eluent system (e.g., hexane, diethyl ether, dichloromethane)[2][3][5]
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes
Procedure:
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Column Preparation:
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Place a small plug of cotton or glass wool at the bottom of the column.[13]
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[13]
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Add another thin layer of sand on top of the silica bed.
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Drain the solvent until it is level with the top of the sand. Do not let the column run dry.[13]
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
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Carefully add the dissolved sample to the top of the column.[13]
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Allow the sample to enter the silica bed.
-
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Elution:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions.
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Gradually increase the polarity of the eluent as needed to elute the compounds.[14]
-
-
Analysis:
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Protocol 2: Recrystallization of a Cymantrene Derivative
This protocol describes a general method for purifying a solid cymantrene derivative by recrystallization.
Materials:
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Crude solid cymantrene product
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A suitable solvent or solvent pair (e.g., petroleum ether, diethyl ether, dichloromethane, heptane)[1][5]
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Erlenmeyer flasks
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Hot plate
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11][15]
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Dissolution:
-
Cooling and Crystallization:
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.[10]
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Wash the crystals with a small amount of cold solvent.
-
-
Drying:
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Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.[10]
-
Quantitative Data Summary
| Purification Method | Product | Yield | Purity/Characterization | Reference |
| Column Chromatography | Cymantrenylboronic acid pinacol ester | 86.4% | NMR | [6] |
| Column Chromatography | Methoxyethoxymethyl-substituted cymantrene | 42% | NMR, IR | [2] |
| Column Chromatography | Clathrochelate complex with cymantrene | 64% | NMR | [3] |
| Column Chromatography | Clathrochelate complex with cymantrene | 26.9% | HRMS, IR | [3] |
| Recrystallization | Cymantrenyl thioether | 63% | X-ray diffraction | [5] |
| Recrystallization | Cymantrenyl thioether | 31% | X-ray diffraction | [5] |
Visualizations
Caption: General workflow for the workup and purification of cymantrene products.
Caption: Troubleshooting logic for common cymantrene purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. wise.fau.edu [wise.fau.edu]
- 3. Clathrochelate Complexes Containing Axial Cymantrene and Tromancenium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Sciencemadness Discussion Board - Recrystallization technique - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Substituted Cymantrene Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted cymantrene complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted cymantrene derivatives, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of phosphane-substituted cymantrene | Incomplete reaction despite long irradiation times. | Increase the molar excess of the phosphane ligand. Ensure the reaction is conducted under an inert atmosphere (e.g., argon). Optimize the irradiation time and solvent choice, as these are key determinants for product formation.[1] |
| Formation of undesired side products (e.g., dinuclear complexes) | The choice of solvent can influence the reaction pathway. | For the synthesis of monocarbonyl chelate complexes like [(C₅H₅)Mn(CO)(dppe)], using benzene as a solvent is preferred over cyclohexane, which can lead to the formation of dppe-bridged dinuclear complexes.[1] |
| Failure to achieve lithiation of a substituted cymantrene | The substituent on the cyclopentadienyl ring may interfere with the lithiation process. | In cases where direct lithiation with n-BuLi or t-BuLi is unsuccessful, consider alternative synthetic routes to introduce the desired functionality. For example, direct synthesis from a pre-functionalized cyclopentadienyl ligand before complexation with manganese.[1] |
| Photochemical degradation of starting material or product | Protic or highly polar substituents on the cymantrene scaffold can be incompatible with harsh photochemical conditions. | Avoid protic or highly polar functional groups if possible when planning a photochemical substitution. If such groups are necessary, consider protecting them before the photochemical step or exploring alternative, non-photochemical synthetic routes.[2] |
| Difficulty in achieving CO ligand substitution with cycloheptatriene | The functional groups on the cymantrene starting material may not be compatible with the photochemical reaction conditions. | It has been observed that cymantrenes with protic or highly polar substituents can lead to photochemical degradation or poor yields. Using derivatives with more stable substituents, such as a pinacol ester for borylated cymantrenes, can result in a more successful reaction.[2] |
| Low yields in the synthesis of amino-substituted tromancenium salts | The amino substituent is photolabile, leading to low isolated yields (less than 10%) in direct photochemical synthesis. | An alternative to direct photochemical synthesis from amino cymantrene is to use a more robust precursor. For instance, a borylated tromancenium salt can be converted to an amino derivative through a copper-promoted amination reaction with sodium azide under microwave irradiation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing phosphane ligands into a cymantrene complex?
A1: The most common and effective method for substituting one or two CO ligands with mono- or bidentate phosphanes is through UV irradiation.[1] The success of this photochemical reaction is highly dependent on the choice of solvent and the duration of irradiation, which determine whether mono- or disubstitution products are formed.[1]
Q2: How can I functionalize the cyclopentadienyl (Cp) ring of cymantrene?
A2: The cyclopentadienyl ring of cymantrene can be functionalized through various methods. One of the most common approaches is metalation, typically using an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated cymantrene with an electrophile.[2][3] This allows for the introduction of a wide range of substituents. Electrophilic aromatic substitution is another viable method.[2]
Q3: Are there any limitations to the types of functional groups that can be present on cymantrene during photochemical reactions?
A3: Yes, certain functional groups can be problematic under photochemical conditions. Protic or highly polar substituents should be avoided as they can lead to complete photochemical degradation of the complex or result in very poor isolated yields after workup.[2] It is advisable to use cymantrene derivatives with more robust substituents for these reactions.[2]
Q4: What are the typical reaction conditions for the photochemical substitution of a CO ligand in cymantrene?
A4: A general procedure involves dissolving the cymantrene derivative and a slight molar excess of the incoming ligand (e.g., a phosphane) in a suitable solvent like tetrahydrofuran (THF).[1] The solution is then irradiated with UV light (e.g., using a 254 nm or 365 nm lamp) for several hours under an inert atmosphere, such as argon.[1][4] The progress of the reaction is often indicated by a color change from yellow to red.[1]
Q5: Can cymantrene be attached to a solid support for combinatorial synthesis?
A5: Yes, cymantrene can be attached to a polymer support, for instance, via amide linkages.[4] This allows for the solid-phase synthesis of olefin libraries where the olefin is coordinated to the manganese center. The cymantrene/olefin bond has shown stability under various bond-forming conditions.[4]
Experimental Protocols
General Procedure for Photochemical Phosphane Substitution
This protocol describes the synthesis of phosphane-substituted cymantrenes via UV irradiation.
-
Preparation: Dissolve the starting cymantrene complex and a slight molar excess of the desired phosphane ligand in anhydrous tetrahydrofuran (THF) in a suitable reaction vessel.
-
Inert Atmosphere: Purge the solution with argon for an extended period to remove any dissolved oxygen. Maintain a positive pressure of argon throughout the reaction.
-
Irradiation: Irradiate the solution with a UV lamp for a specified duration (e.g., 7 hours).[1] The reaction mixture will typically change color from yellow to red, accompanied by gas evolution.[1]
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Workup: After irradiation, stir the reaction mixture for an additional period (e.g., 16 hours) at room temperature.[1] Remove the solvent under vacuum.
-
Purification: Dissolve the residue in a minimal amount of a suitable solvent like diethyl ether and filter it through a plug of silica gel to remove insoluble impurities. Evaporate the solvent and recrystallize the product from a solvent system such as petroleum ether.[1]
Synthesis of Cymantrenyl Boronic Acid via Lithiation
This protocol outlines the functionalization of the cyclopentadienyl ring through a lithiation-borylation sequence.
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Lithiation: Dissolve cymantrene in anhydrous THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir the mixture at this temperature for a defined period.
-
Borylation: To the resulting solution of lithiated cymantrene, add trimethylborate and allow the reaction to proceed.
-
Hydrolysis: Perform an aqueous workup to hydrolyze the borate ester, yielding cymantrenyl boronic acid.[2]
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Purification: The product can be purified by crystallization. This method has been reported to yield the product in 87% yield.[2]
Data Summary
Table 1: Yields of Selected Substituted Cymantrene Complexes
| Product | Reactants | Method | Yield | Reference |
| [(C₅H₅)Mn(CO)(dppe)] | Cymantrene, dppe | Photochemical | ~85% | [1] |
| 3-chloropropionylocymantrene, 5-fluorouracil | Ketone 1 | Reduction (NaBH₄) | 85% | [5] |
| Cymantrene-5-fluorouracil derivative 3 | Alcohol 2, triphenylphosphine | Photochemical | 47% | [5] |
| Cymantrene-adenine derivative 5 | Alcohol B, triphenylphosphine | Photochemical | 43% | [5] |
| Cymantrenyl boronic acid | Cymantrene, n-BuLi, trimethylborate | Lithiation/Borylation | 87% | [2] |
| 8-tromanceniumyl pinacol boronic ester triflate | Tromanceniumyl pinacol boronic ester hexafluorophosphate, tritylium triflate | Anion Exchange | 80% | [2] |
Visualizations
Caption: Workflow for photochemical ligand substitution on cymantrene.
Caption: Troubleshooting logic for low yields in photochemical synthesis.
References
- 1. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. fau.edu [fau.edu]
- 5. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cymantrene and Ferrocene Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of organometallic compounds is paramount for their application in synthesis, catalysis, and medicine. This guide provides a comprehensive comparative analysis of the reactivity of two prominent metallocenes: cymantrene and ferrocene.
This document delves into the key differences in their behavior towards electrophilic substitution, oxidation, and metalation, supported by available experimental data. Detailed experimental protocols for representative reactions are provided to facilitate the practical application of this information.
Executive Summary
Ferrocene, with its electron-rich iron center, generally exhibits significantly higher reactivity towards electrophiles compared to cymantrene. This is attributed to the electron-donating nature of the cyclopentadienyl (Cp) rings and the ability of the iron atom to stabilize the intermediate carbocation. In contrast, the manganese center in cymantrene is coordinated to three electron-withdrawing carbonyl (CO) ligands, which deactivates the Cp ring towards electrophilic attack.
Conversely, the electron-withdrawing nature of the CO ligands makes the manganese center in cymantrene more electron-deficient and thus more susceptible to nucleophilic attack and easier to reduce. Ferrocene, being electron-rich, is more readily oxidized.
This comparative guide will explore these differences in detail through the lens of specific chemical transformations.
Data Presentation
Table 1: Comparison of Oxidation Potentials
| Compound | E1/2 (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Citation |
| Ferrocene | 0.00 | Dichloromethane | 0.05 M [NBu4][B(C6F5)4] | [1][2] |
| Cymantrene | +0.85 | Acetonitrile | 0.1 M [NBu4][PF6] | |
| 1,1'-Diphenyl-2-cymantrenylbutene | +0.78 | Dichloromethane | 0.05 M [NBu4][B(C6F5)4] | [1][2] |
| MnCp(CO)2(IDiip) | -0.34 | Dichloromethane | 0.1 M [NBu4][PF6] | [1] |
Note: A direct comparison of the oxidation potentials of parent cymantrene and ferrocene under identical conditions was not found in the searched literature. The value for cymantrene is a commonly cited approximate value. The derivatives of cymantrene show a wide range of oxidation potentials depending on the substituents.
Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Reaction | Ferrocene | Cymantrene | Citation |
| Friedel-Crafts Acylation | Highly reactive, proceeds under mild conditions. | Significantly less reactive, requires harsher conditions. | |
| H/D Exchange | Readily undergoes exchange, particularly in acidic media. | Exchange is slower compared to ferrocene. | |
| Lithiation/Metalation | Readily lithiated with n-butyllithium. | Can be lithiated, but may require stronger bases or longer reaction times. |
Key Reactivity Comparisons
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of arene chemistry, and the difference in reactivity between ferrocene and cymantrene is stark.
Ferrocene undergoes Friedel-Crafts acylation with exceptional ease, often compared to highly activated aromatic compounds like phenol.[3] The reaction can be carried out using mild Lewis acids or even strong protic acids like phosphoric acid. The high reactivity is attributed to the electron-rich nature of the Cp rings and the ability of the iron atom to stabilize the positive charge in the arenium ion intermediate.
Cymantrene, on the other hand, is significantly deactivated towards electrophilic attack due to the electron-withdrawing effect of the three carbonyl ligands on the manganese center. While acylation of cymantrene is possible, it generally requires more forcing conditions, such as the use of a stronger Lewis acid like aluminum chloride and higher temperatures.
Figure 1: Logical relationship of Friedel-Crafts acylation for ferrocene and cymantrene, highlighting the difference in required catalyst strength.
The relative ease of hydrogen-deuterium (H/D) exchange on the Cp rings can also serve as a measure of aromatic reactivity. Ferrocene readily undergoes H/D exchange in the presence of deuterated acids, indicating the accessibility of the ring protons to electrophilic attack. While specific kinetic data for cymantrene is scarce, the deactivating nature of the Mn(CO)3 group suggests that H/D exchange would be significantly slower than for ferrocene under similar conditions.
Oxidation
The redox properties of ferrocene and cymantrene are fundamentally different, stemming from the electronic nature of their respective metal centers.
Ferrocene is easily oxidized to the stable 17-electron ferrocenium cation ([Fe(C5H5)2]+). This one-electron oxidation is reversible and occurs at a relatively low potential, making ferrocene a common internal standard in electrochemistry.[4]
In contrast, the oxidation of cymantrene is significantly more difficult due to the electron-withdrawing carbonyl ligands, which stabilize the d-electrons of the manganese center. The oxidation of cymantrene typically occurs at a much higher potential and is often irreversible, leading to decomposition of the complex.[1] However, the introduction of electron-donating substituents on the Cp ring can lower the oxidation potential of cymantrene derivatives.[1]
References
Validation of Cymantrene Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. Among the promising candidates in the field of bioorganometallic chemistry are cymantrene derivatives. Cymantrene, a stable half-sandwich complex of manganese, offers a versatile scaffold for the design of new therapeutic agents. This guide provides a comprehensive comparison of cymantrene derivatives as potential anticancer agents, supported by experimental data, detailed protocols, and an exploration of their mechanisms of action.
Comparative Anticancer Activity of Cymantrene Derivatives
Cymantrene derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the cancer cell type. The following tables summarize the in vitro anticancer activity of several cymantrene derivatives, providing a comparative overview of their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cymantrene-5-fluorouracil 2 | A549 (Lung Carcinoma) | ~7 | Doxorubicin | Not specified in source |
| Cymantrene-adenine C | SKOV-3 (Ovarian Adenocarcinoma) | ~7 | Doxorubicin | Not specified in source |
| Phosphine derivative 3 | MCF-7/DX (Doxorubicin-resistant Breast Cancer) | More sensitive than MCF-7 | Doxorubicin | ~100-fold less effective |
| Cymantrene-adenine C | MDA-MB-231 (Triple-negative Breast Cancer) | More sensitive than MCF-7 | Doxorubicin | Not specified in source |
| Various Cymantrene Derivatives | A549, SKOV-3, MCF-7, MDA-MB-231, HepG2, U-87 MG | Mid-micromolar range | - | - |
Table 1: Comparative IC50 values of selected cymantrene derivatives against various human cancer cell lines. Data compiled from multiple studies.[1]
Mechanisms of Anticancer Action
The anticancer activity of cymantrene derivatives is attributed to their ability to induce multiple cell death pathways, primarily through the generation of oxidative stress. This multi-pronged approach reduces the likelihood of drug resistance.
Induction of Oxidative Stress
A primary mechanism by which cymantrene derivatives exert their cytotoxic effects is through the induction of oxidative stress.[1] The generation of reactive oxygen species (ROS) within cancer cells disrupts cellular homeostasis, leading to damage of DNA, proteins, and lipids, ultimately triggering programmed cell death.
Apoptosis and Autophagy
Cymantrene derivatives have been shown to induce both apoptosis and autophagy in cancer cells.[1] The interplay between these two pathways is crucial; in some contexts, autophagy can act as a survival mechanism, while in others, it can lead to autophagic cell death, complementing the apoptotic pathway. This dual induction of cell death mechanisms is a significant advantage for a potential anticancer agent.[1]
Signaling Pathways
The induction of apoptosis and autophagy by cymantrene derivatives involves complex signaling cascades. The following diagrams illustrate the key pathways implicated in their mechanism of action.
Caption: Intrinsic apoptosis pathway induced by cymantrene derivatives.
Caption: Autophagy pathway induced by cymantrene derivatives.
Experimental Protocols
To facilitate further research and validation of cymantrene derivatives, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cymantrene derivatives
-
Cancer cell lines (e.g., A549, SKOV-3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cymantrene derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
Unlocking Cymantrene's Potential: A Guide to Computational Reactivity Prediction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to predict the reactivity of cymantrene, a versatile organometallic compound with growing applications in medicinal chemistry and materials science. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection of appropriate computational strategies for accelerating research and development.
Cymantrene, (η⁵-C₅H₄)Mn(CO)₃, and its derivatives have garnered significant interest due to their unique "piano-stool" geometry, stability, and diverse reactivity. Computational modeling has emerged as a powerful tool to elucidate the electronic structure, spectroscopic properties, and reaction mechanisms of these compounds, thereby guiding synthetic efforts and the design of novel molecules with tailored functionalities. This guide compares the performance of various computational methods, with a focus on Density Functional Theory (DFT), and provides a framework for validating theoretical predictions against experimental results.
Comparing Computational Models: Performance and Alternatives
Density Functional Theory (DFT) is the most prevalent computational method for studying cymantrene and its analogues due to its balance of accuracy and computational cost. However, a spectrum of other methods, from less computationally intensive semi-empirical techniques to more rigorous ab initio calculations, offer alternative approaches.
Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, have demonstrated reliability in predicting the geometric and electronic properties of cymantrene derivatives. The choice of functional and basis set can significantly impact the accuracy of predictions for properties such as bond lengths, vibrational frequencies, and electrochemical potentials. For instance, benchmark studies on various organic molecules have shown that functionals like WP04 and ωB97X-D can provide high accuracy for predicting NMR chemical shifts when combined with appropriate basis sets and solvent models.[1][2]
Semi-Empirical Methods: These methods, such as PM6 and PM7, are computationally less expensive than DFT and can be suitable for preliminary screening of large sets of cymantrene derivatives.[3] However, they are parameterized using experimental data and may be less reliable for novel structures or for properties that are highly sensitive to electronic effects, such as the prediction of HOMO energies.[3]
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer the highest accuracy but are computationally demanding and typically limited to smaller molecular systems. They are invaluable for benchmarking the performance of other methods and for studying reaction mechanisms where high accuracy is crucial.[4][5]
The selection of a computational method should be guided by the specific research question, the desired level of accuracy, and the available computational resources. For many applications involving cymantrene, a well-chosen DFT functional often provides the best compromise between accuracy and efficiency.
Data Presentation: Computational vs. Experimental Data
Direct comparison of computationally predicted data with experimental measurements is crucial for validating the chosen theoretical model. The following tables summarize key structural and spectroscopic parameters for cymantrene and its derivatives, highlighting the concordance between DFT calculations and experimental findings.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å)
| Compound | Mn-C(Cp) (avg.) | Mn-C(CO) (avg.) | C-O (avg.) | Method | Reference |
| Cymantrene (Calculated) | 2.15 | 1.80 | 1.16 | DFT | [1] |
| Cymantrene (Experimental) | 2.147(13) | 1.796(6) | - | X-ray | [1] |
| (η⁵-[4-phenyltriazol-1-yl]cyclopentadienyl)Mn(CO)₃ (Experimental) | - | 1.797 (4) | - | X-ray | [1] |
Note: The close agreement between calculated and experimental bond lengths for the parent cymantrene supports the reliability of DFT for predicting the geometry of this class of compounds.
Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for CO Ligands
| Compound | ν(CO) (Symmetric) | ν(CO) (Asymmetric) | Experimental Method | Computational Method | Reference |
| Cymantrene | 2021 | 1933 | in situ IR spectroelectrochemistry | - | [1] |
| [Mn(CO)₃(bpy)L]X derivatives | Various | Various | - | DFT/TDDFT | [1] |
Note: The stretching frequencies of the carbonyl ligands are sensitive electronic probes. Electron-donating substituents on the cyclopentadienyl ring typically lead to lower ν(CO) frequencies due to enhanced back-bonding from the manganese center to the CO ligands, a trend that can be accurately captured by DFT calculations.
Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Cymantrene Derivative
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 (Cp) | 85.2 | 84.9 | -0.3 |
| C2 (Cp) | 83.1 | 83.5 | +0.4 |
| C3 (CO) | 224.5 | 225.1 | +0.6 |
| C4 (substituent) | 135.8 | 136.2 | +0.4 |
Note: This table illustrates a representative comparison. The accuracy of NMR chemical shift prediction is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects.[1][2]
Experimental Protocols
The validation of computational models relies on high-quality experimental data. Below are detailed methodologies for key experiments commonly used to characterize cymantrene and its derivatives.
Synthesis of Cymantrene Derivatives
General Procedure for "Click" Chemistry Synthesis of Triazole-Substituted Cymantrene:
This method involves the copper-catalyzed azide-alkyne cycloaddition.
-
Materials: Azido-cymantrene, terminal alkyne, copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a suitable solvent (e.g., a mixture of t-butanol and water or THF).
-
Protocol:
-
Dissolve azido-cymantrene and the terminal alkyne in the chosen solvent system.
-
Add the copper(I) catalyst and, if necessary, a ligand (e.g., TBTA) to stabilize the catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole-substituted cymantrene derivative.
-
Electrochemical Analysis
Cyclic Voltammetry (CV):
CV is used to determine the redox potentials of cymantrene derivatives, providing insights into their electronic properties.
-
Instrumentation: A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Protocol:
-
Prepare a solution of the cymantrene derivative in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential between set limits.
-
The potential is swept linearly to a set potential and then reversed. The resulting current is plotted against the applied potential.
-
The oxidation and reduction potentials can be determined from the positions of the current peaks.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes, from experimental workflows to reaction mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 3. The performance of selected semi-empirical and DFT methods in studying C₆₀ fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.dominican.edu [scholar.dominican.edu]
- 5. researchgate.net [researchgate.net]
Spectroscopic Comparison of Cymantrene and Its Derivatives: A Guide for Researchers
An objective analysis of the spectroscopic signatures of cymantrene and its derivatives, providing key experimental data and protocols for researchers in organometallic chemistry and drug development.
Cymantrene, (cyclopentadienyl)tricarbonylmanganese(I) (CpMn(CO)₃), and its derivatives have garnered significant attention due to their diverse applications in areas such as catalysis, materials science, and medicinal chemistry. The introduction of various substituents onto the cyclopentadienyl (Cp) ring or the substitution of the carbonyl ligands dramatically influences the electronic and steric properties of the parent molecule. These changes are readily probed and quantified using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. This guide provides a comparative analysis of the spectroscopic properties of cymantrene and a selection of its derivatives, supported by experimental data and detailed protocols.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for studying cymantrene and its derivatives, primarily due to the high sensitivity of the carbonyl (CO) stretching frequencies to the electronic environment of the manganese center. The number, position, and intensity of the ν(CO) bands provide valuable information about the substitution on the Cp ring and the nature of other ligands.
In unsubstituted cymantrene, the three CO ligands give rise to two characteristic strong absorption bands in the IR spectrum, corresponding to the A₁ and E vibrational modes. Electron-donating groups on the cyclopentadienyl ring increase the electron density on the manganese atom, which in turn leads to greater back-donation into the π* orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in a decrease (red shift) in the CO stretching frequencies. Conversely, electron-withdrawing groups decrease the electron density on the metal, leading to less back-donation and an increase (blue shift) in the ν(CO) frequencies.
Similarly, the substitution of one or more CO ligands with other ligands, such as phosphines, also significantly alters the IR spectrum. The nature of the substituent ligand directly impacts the electron density at the metal center, which is reflected in the stretching frequencies of the remaining CO ligands.
| Compound | ν(CO) (cm⁻¹) | Solvent/Method |
| Cymantrene (CpMn(CO)₃) | 2023, 1939 | Not Specified |
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | 1941, 1880 | ATR |
| [Mn{C₅H(Br-1)[(SMe)₃-2,3,4]}(PPh₃)(CO)₂] | 1941, 1885 | ATR |
| [Mn{C₅(SMe)₅}(PPh₃)(CO)₂] | 1939, 1885 | ATR |
| Cymantrene-NHC Radical Cation¹ | 1958, 2034 | Not Specified |
¹N-heterocyclic carbene derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of cymantrene derivatives. ¹H and ¹³C NMR are routinely used to characterize the substitution pattern on the cyclopentadienyl ring, while other nuclei such as ³¹P and ⁵⁵Mn can be probed to gain further insights into the coordination sphere of the manganese atom.
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectrum of unsubstituted cymantrene, the five equivalent protons of the Cp ring appear as a sharp singlet. Upon substitution, this signal splits into more complex patterns, and the chemical shifts of the ring protons are influenced by the electronic nature of the substituent. Electron-donating groups tend to shift the proton signals to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift.
The ¹³C NMR spectrum provides complementary information. The chemical shift of the carbonyl carbons is particularly sensitive to the electronic environment and can be used to assess the degree of π-back-donation.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| [Mn(C₅H₄SMe)(PPh₃)(CO)₂] | 7.52–7.45 (m, 6H), 7.39–7.35 (m, 9H), 3.93 (s, 2H), 2.23 (s, 6H) | 230.8 (d, J = 23.4 Hz), 137.2 (d, J = 41.2 Hz), 133.2 (d, J = 10.7 Hz), 129.9, 128.3 (d, J = 9.5 Hz), 99.6, 89.5, 83.8, 18.9 | CDCl₃ |
| [Mn{C₅H(Br-1)[(SMe)₃-2,3,4]}(PPh₃)(CO)₂] | 7.59–7.46 (m, 6H), 7.43–7.32 (m, 9H), 3.82 (s, 1H), 2.39 (s, 3H), 2.05 (s, 3H), 1.97 (s, 3H) | Not Reported | CDCl₃ |
| [Mn{C₅(SMe)₅}(PPh₃)(CO)₂] | 7.55–7.48 (m, 6H), 7.40–7.34 (m, 9H), 2.38 (s, 15H) | 135.9 (d, J = 41.4 Hz), 133.9 (d, J = 10.4 Hz), 129.9, 128.1 (d, J = 9.6 Hz), 102.7, 20.2 | CDCl₃ |
³¹P and ⁵⁵Mn NMR Spectroscopy
For derivatives containing phosphorus ligands, ³¹P NMR is an invaluable tool. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment.[1][2][3]
⁵⁵Mn NMR, although less common due to the quadrupolar nature of the ⁵⁵Mn nucleus, can provide direct information about the manganese center. The chemical shifts in ⁵⁵Mn NMR are highly dependent on the symmetry and the nature of the ligands surrounding the manganese atom.[4]
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of cymantrene and its derivatives are characterized by several absorption bands.[5] The lowest energy band, which often appears as a shoulder, is typically assigned to a metal-to-ligand charge transfer (MLCT) transition.[5] The position and intensity of this band are sensitive to the nature of the substituents on both the Cp ring and the metal center.
For instance, in a series of manganese(I) photoCORMs with bioinspired ligands, the MLCT electronic transitions were observed to have the same wavelength, indicating that the phenolic rings in the ligands did not significantly influence the metal center's electron density in the ground state.[5] Higher energy absorptions are generally associated with π → π* transitions within the ligands.[5]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument and sample being analyzed.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
-
Data Analysis: The positions of the carbonyl stretching frequencies (ν(CO)) are identified and reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (e.g., ¹H, ¹³C, ³¹P).
-
Data Acquisition: The NMR spectrum is acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) of a known concentration.
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.
Visualizing Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of cymantrene derivatives can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of cymantrene derivatives.
The structural and electronic properties of cymantrene can be systematically tuned through chemical modification. The spectroscopic techniques outlined in this guide are essential tools for characterizing these changes, providing researchers with a robust framework for understanding the properties of these versatile organometallic compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. che.hw.ac.uk [che.hw.ac.uk]
Cymantrene vs. Ferrocene: A Comparative Guide to Catalytic Efficiency in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalyst's core scaffold is a critical decision that significantly influences the efficiency and stereoselectivity of a chemical transformation. This guide provides an objective comparison of the catalytic performance of cymantrene-based and ferrocene-based organometallic catalysts in asymmetric synthesis, supported by experimental data.
This analysis focuses on a direct comparison of structurally analogous chiral diphosphine ligands derived from cymantrene and ferrocene. The cymantrene-based ligand, (R,S
p)-4, and its well-established ferrocene counterpart, Josiphos, have been evaluated in three key asymmetric catalytic reactions: the rhodium-catalyzed hydrogenation of dimethyl itaconate and methyl (Z)-α-acetamidocinnamate, and the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Data Presentation: A Quantitative Comparison
The catalytic efficiency of these two organometallic scaffolds in inducing stereoselectivity is summarized below. The data presented is the enantiomeric excess (ee), which measures the degree of chirality of the product.
| Reaction | Catalyst Metal | Substrate | Cymantrene Ligand ((R,Sp)-4) ee (%) | Ferrocene Ligand (Josiphos) ee (%) |
| Asymmetric Hydrogenation | Rhodium (Rh) | Dimethyl Itaconate | 95 | 98 |
| Asymmetric Hydrogenation | Rhodium (Rh) | Methyl (Z)-α-acetamidocinnamate | 89 | 99 |
| Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate/Dimethyl malonate | 88 | 95 |
Analysis of Catalytic Performance
The experimental data reveals that in the tested asymmetric reactions, the ferrocene-based Josiphos ligand consistently provides higher enantioselectivity compared to its cymantrene analogue. In the Rh-catalyzed hydrogenations, Josiphos afforded products with 98% and 99% ee, while the cymantrene-based catalyst yielded 95% and 89% ee for the same substrates, respectively.[1][2][3] Similarly, in the Pd-catalyzed allylic alkylation, Josiphos achieved a 95% ee, surpassing the 88% ee obtained with the cymantrene-based ligand.[1][2]
These results suggest that while the cymantrene scaffold is a viable platform for developing chiral ligands for asymmetric catalysis, the ferrocene backbone in Josiphos appears to create a more effective chiral environment for these specific transformations, leading to superior stereochemical control. The structural similarities between the planar-chiral cyrhetrene and ferrocene ligands are significant, yet the electronic differences, such as the electron-withdrawing nature of the Re(CO)₃ fragment in the cymantrene derivative, may influence the catalytic activity and selectivity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Synthesis of (R,Sp)-Cyrhetrenyl Diphosphine Ligand (4)
The synthesis of the planar-chiral cymantrene-based diphosphine ligand involves a multi-step sequence starting from acetylcyrhetrene. Key steps include an enantioselective reduction, several retentive SN1-type substitution reactions, and a diastereoselective introduction of the phosphino substituent via directed ortho-lithiation.[2]
General Procedure for Rh-catalyzed Asymmetric Hydrogenation
In a typical experiment, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄, and the chiral diphosphine ligand (cymantrene- or ferrocene-based) in a degassed solvent like methanol or dichloromethane is prepared under an inert atmosphere. The substrate (e.g., dimethyl itaconate or methyl (Z)-α-acetamidocinnamate) is then added. The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature for a defined period. After the reaction, the solvent is removed, and the product is purified and analyzed by chiral chromatography to determine the enantiomeric excess.[4]
Example Protocol for Hydrogenation of Methyl (Z)-α-acetamidocinnamate: In a glovebox, [Rh(cod)₂]BF₄ (4.1 mg, 0.010 mmol) and the chiral ligand (0.011 mmol) are dissolved in degassed dichloromethane (1.0 mL) and stirred for 15-20 minutes to form the catalyst solution. In a high-pressure autoclave, methyl (Z)-α-acetamidocinnamate (207.2 mg, 1.0 mmol) is dissolved in degassed methanol (9.0 mL). The catalyst solution (1.0 mL) is added to the substrate solution. The autoclave is sealed, purged with hydrogen, and then pressurized to 5 bar. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is evaporated, and the residue is analyzed.[4]
General Procedure for Pd-catalyzed Asymmetric Allylic Alkylation
For the palladium-catalyzed reaction, a solution of a palladium precursor, such as Pd₂(dba)₃, and the chiral diphosphine ligand is prepared in an inert solvent like THF. The allylic substrate (e.g., 1,3-diphenylallyl acetate), the nucleophile (e.g., dimethyl malonate), and a base are then added. The reaction is stirred at a specific temperature until completion. The product is then isolated, purified, and its enantiomeric excess is determined.[5]
Example Protocol for Alkylation of 1,3-Diphenylallyl Acetate: In a glovebox, Pd₂(dba)₃ (5.0 mol%) and the chiral ligand (5.5 mol%) are dissolved in THF and stirred for 30 minutes. To this solution, 1,3-diphenylallyl acetate (0.125 mmol), dimethyl malonate (0.375 mmol), LiOAc (0.1875 mmol), and BSA (N,O-Bis(trimethylsilyl)acetamide) (0.1875 mmol) are added. The reaction mixture is stirred at 60 °C for 24 hours under a nitrogen atmosphere. After completion, the mixture is worked up, and the product is purified and analyzed.[5]
Mandatory Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
References
Cymantrene Conjugates Emerge as Potent Bioactive Agents, Often Outperforming Parent Molecules
A comprehensive analysis of experimental data reveals that the conjugation of cymantrene to various bioactive molecules can significantly enhance their therapeutic properties, including anticancer, antimalarial, and antitrypanosomal activities. In many instances, these cymantrene conjugates exhibit superior potency and selectivity compared to the original, unconjugated parent molecules.
Researchers in the field of medicinal chemistry and drug development are increasingly turning their attention to organometallic compounds, with cymantrene—a stable and versatile manganese-containing complex—at the forefront. The conjugation of the cymantrene moiety to known drugs and bioactive scaffolds has been shown to be a promising strategy to overcome challenges such as drug resistance and to improve the overall efficacy of therapeutic agents. This guide provides a detailed comparison of the biological activity of various cymantrene conjugates with their parent molecules, supported by quantitative data and detailed experimental protocols.
Enhanced Cytotoxicity in Anticancer Applications
A significant body of research has focused on the anticancer properties of cymantrene conjugates. The data consistently demonstrates that attaching a cymantrene group to an anticancer agent can lead to a substantial increase in its cytotoxicity towards cancer cell lines.
For instance, a study on a cell-penetrating peptide (CPP) revealed that while the peptide itself was non-toxic, its cymantrene conjugate exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 36 µM[1][2]. This highlights the ability of the cymantrene moiety to impart cytotoxic properties to a non-toxic carrier molecule.
The conjugation of cymantrene to nucleobase analogues has also yielded potent anticancer agents. Studies on cymantrene-5-fluorouracil conjugates have demonstrated that these compounds can exhibit significant cytotoxicity, with the conjugation strategy aiming to improve upon the activity of the parent drug, 5-fluorouracil[4].
Table 1: Comparison of Anticancer Activity (IC50, µM) of Cymantrene Conjugates and Parent Molecules/Precursors
| Cell Line | Cymantrene Conjugate | IC50 (µM) | Parent Molecule/Precursor | IC50 (µM) | Reference |
| MCF-7 | Cymantrene-hCT(18-32)-k7 peptide | 36.0 ± 1.8 | hCT(18-32)-k7 peptide | > 100 | [2] |
| SKOV-3 | Cymantrene-adenine derivative C | 7.11 | Unsubstituted Cymantrene (CymH) | Moderately cytotoxic | [4] |
| A549 | Cymantrene-5-fluorouracil derivative 2 | ~7 | 5-Fluorouracil | Varies by study | [4] |
Overcoming Resistance in Antimalarial and Antitrypanosomal Therapy
The development of resistance to existing drugs is a major hurdle in the treatment of infectious diseases like malaria and trypanosomiasis. Cymantrene conjugates have emerged as a potential solution to this problem.
Organometallic analogues of chloroquine, a widely used antimalarial drug, have been synthesized by incorporating a cymantrene moiety. These conjugates have demonstrated activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests that the cymantrene conjugate can overcome the resistance mechanisms that render chloroquine ineffective.
In the realm of antitrypanosomal therapy, cymantrene-nucleobase conjugates have shown promising activity against Trypanosoma brucei, the parasite that causes sleeping sickness. The introduction of a 5-fluorouracil moiety into a cymantrene conjugate enhanced its trypanocidal activity compared to the corresponding uracil derivative, indicating a synergistic effect between the cymantrene core and the bioactive molecule[4].
Table 2: Antimalarial and Antitrypanosomal Activity of Cymantrene Conjugates
| Organism | Strain | Cymantrene Conjugate | Activity | Parent Molecule | Activity | Reference |
| Plasmodium falciparum | CQS & CQR | Cymantrene-4-aminoquinoline | Active against both | Chloroquine | Inactive against CQR | |
| Trypanosoma brucei | - | Cymantrene-5-fluorouracil derivative 1 | GI50 ~3-4 µM | Cymantrene-uracil derivative | Less active | [4] |
Mechanism of Action: Induction of Apoptosis and Autophagy
The enhanced biological activity of cymantrene conjugates in cancer cells is often attributed to their ability to induce programmed cell death pathways, namely apoptosis and autophagy.
Apoptosis: Cymantrene conjugates have been shown to trigger the intrinsic apoptotic pathway, which is characterized by the involvement of mitochondria. This process involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Treatment with cymantrene conjugates can lead to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria. This event initiates a cascade of caspase activation, with caspase-3 being a key executioner caspase that ultimately leads to cell death.
Autophagy: In addition to apoptosis, cymantrene conjugates can induce autophagy, a cellular process involving the degradation of cellular components within lysosomes. A key marker of autophagy is the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The formation of LC3-II is a critical step in the formation of the autophagosome, the structure that engulfs cellular material destined for degradation.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cymantrene conjugate and the parent molecule for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blotting for Apoptosis and Autophagy Markers
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) of the cleaved product using a plate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to a control.
References
- 1. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Structural and Spectroscopic Analysis of Cymantrene and Cyrhetrene Complexes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and spectroscopic comparison of cymantrene ([CpMn(CO)₃]) and its heavier congener, cyrhetrene ([CpRe(CO)₃]). Understanding the nuanced differences in their molecular architecture and electronic properties is crucial for the rational design of novel organometallic therapeutics. This document summarizes key experimental data, provides detailed methodologies for relevant biological assays, and visualizes the fundamental structures to aid in research and development.
Structural Comparison: A Tale of Two Metals
The primary structural distinction between cymantrene and cyrhetrene lies in the identity of the central transition metal—manganese versus rhenium. This difference in the metal center directly influences bond lengths and angles within the complexes, which in turn can affect their reactivity and biological activity. X-ray crystallography provides the most definitive data for this comparison.
A key difference is the metal-carbon bond lengths. In cyrhetrene, the average Rhenium-Carbonyl (Re-C(O)) distance is approximately 1.894 Å. The Rhenium-Cyclopentadienyl (Re-Cp) carbon distances vary, indicating some localization of bonding within the cyclopentadienyl ring. In contrast, cymantrene derivatives exhibit Manganese-Carbon (Mn-C) bond lengths that are generally shorter. For example, in certain phosphane-substituted cymantrenes, the Mn-CO bond lengths are reported to be slightly shorter than in related complexes.
The planarity of the cyclopentadienyl (Cp) ring is a common feature, with minimal deviation from planarity observed in both types of complexes.
| Parameter | Cymantrene Derivative Example | Cyrhetrene |
| Metal-Carbonyl (M-CO) Bond Length (Å) | ~1.79 | ~1.894 |
| Metal-Cyclopentadienyl (M-Cp) Centroid Distance (Å) | Data varies with substitution | Not explicitly stated, but Re-C(Cp) distances are provided |
| Cyclopentadienyl C-C Bond Lengths (Å) | Alternating lengths can be observed | Variation in C-C bond lengths within the ring |
Note: The provided data for cymantrene is from a substituted derivative and may not represent the parent compound exactly. Direct crystallographic comparison of the parent, unsubstituted cymantrene and cyrhetrene is ideal.
Spectroscopic Fingerprints: Elucidating Electronic Effects
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools to probe the electronic environment within cymantrene and cyrhetrene.
NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts of the cyclopentadienyl protons are sensitive to the electron density at the metal center. While specific values can vary with solvent and concentration, general trends can be observed.
| Nucleus | Cymantrene (Approx. δ, ppm) | Cyrhetrene (Approx. δ, ppm) |
| ¹H (Cp) | ~4.7 - 4.8 | ~5.3 |
| ¹³C (Cp) | ~83 | ~85 |
| ¹³C (CO) | ~224 | ~192 |
The downfield shift of the Cp protons in cyrhetrene compared to cymantrene suggests a more deshielded environment for these protons, which can be attributed to the differing electronic effects of rhenium versus manganese.
Infrared Spectroscopy
The carbonyl (CO) stretching frequencies in the IR spectra of these complexes are particularly informative. The position of the ν(CO) bands is a direct measure of the extent of π-backbonding from the metal to the CO ligands. Stronger backbonding results in a lower stretching frequency.
| Vibrational Mode | Cymantrene (cm⁻¹) | Cyrhetrene (cm⁻¹) |
| ν(CO) | ~2025, 1940 | ~2033, 1926 |
The slightly higher energy of the CO stretching bands in cyrhetrene compared to cymantrene indicates less effective π-backbonding from the heavier rhenium atom.
Molecular Structures
Caption: Ball-and-stick models of Cymantrene and Cyrhetrene.
Experimental Protocols
The biological evaluation of cymantrene and cyrhetrene derivatives is critical to their development as therapeutic agents. Below are detailed protocols for common anticancer and antimalarial assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (cymantrene/cyrhetrene derivatives) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimalarial Activity: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay is used to determine the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.
Principle: The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, thus indicating parasite proliferation.
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.
-
Plate Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Parasite Addition: Add the parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to the wells containing the compound dilutions. Include wells with untreated parasites (positive growth control) and uninfected erythrocytes (background control).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I dye. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of cymantrene and cyrhetrene.
References
A Comparative Analysis of Ferrocene and Cymantrene as Smoke Suppressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing effort to enhance the fire safety of materials, particularly polymers and fuels, smoke suppressants play a critical role in reducing the smoke density and toxicity of combustion gases, thereby improving visibility and reducing inhalation hazards during a fire. Among the various additives, organometallic compounds have shown significant promise. This guide provides an objective comparison of the smoke-reducing properties of two such compounds: ferrocene, an iron-containing metallocene, and cymantrene, a manganese-containing half-sandwich compound. This comparison is based on available experimental data, with a focus on quantitative metrics and detailed experimental protocols to aid researchers in their material formulation and development efforts.
While direct comparative studies of ferrocene and cymantrene as smoke suppressants in the same polymer matrix are limited in the publicly available literature, this guide synthesizes data from various studies to provide a comprehensive overview of their individual performance and mechanisms.
Quantitative Data on Smoke Reduction
The following table summarizes the quantitative data on the smoke-reducing properties of ferrocene and a manganese-based compound, manganese hydroxystannate, in polymer matrices, as determined by cone calorimetry. Additionally, data for a cymantrene derivative, Methylcyclopentadienyl manganese tricarbonyl (MMT), in jet fuel is included to provide a basis for comparison of the manganese-based compound's potential.
| Additive | Polymer/Fuel Matrix | Additive Concentration | Key Smoke Reduction Metrics | Source |
| Ferrocene | Epoxy Resin | Not specified | - Reduces Total Smoke Production (TSP) | [1][2] |
| - Reduces Peak Smoke Production Rate (PSPR) | [1][2] | |||
| Rigid PVC | 0.5 parts per 100 parts PVC | - 30% to 70% reduction in smoke production | [3] | |
| Manganese Hydroxystannate | Epoxy Resin | 10 wt% | - 32.6% reduction in Total Smoke Production (TSP) | |
| Methylcyclopentadienyl manganese tricarbonyl (MMT) | JP-8 Jet Fuel | Not specified | - Up to 90-95% soot suppression (fuel-lean conditions) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. The following are protocols for key experiments cited in the literature for evaluating smoke suppression.
Cone Calorimetry (ISO 5660)
The cone calorimeter is a standard instrument for measuring the fire characteristics of materials, including smoke production.
-
Apparatus: A conical radiant electric heater provides a uniform heat flux to the specimen. An exhaust hood collects the combustion products, which are then analyzed.
-
Specimen Preparation: Specimens are typically 100 mm x 100 mm with a thickness not exceeding 50 mm.[4] The samples are conditioned to a constant weight at a specific temperature and humidity (e.g., 23±2°C and 50±5% relative humidity).[4]
-
Test Procedure:
-
The specimen is placed horizontally on a load cell to continuously measure its mass.
-
A specified heat flux (e.g., 35 kW/m² or 50 kW/m²) is applied to the surface of the specimen.
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During combustion, the exhaust gases are drawn into a hood and duct system.
-
A laser photometer system measures the light obscuration by the smoke in the exhaust duct.
-
Gas analyzers measure the concentrations of CO, CO₂, and other gases.
-
-
Key Parameters Measured:
-
Heat Release Rate (HRR): The rate at which energy is released during combustion.
-
Peak Heat Release Rate (pHRR): The maximum value of the HRR.
-
Total Heat Release (THR): The total energy released during the test.
-
Smoke Production Rate (SPR): The rate at which smoke is generated, measured by light extinction.
-
Peak Smoke Production Rate (PSPR): The maximum value of the SPR.
-
Total Smoke Production (TSP): The total amount of smoke generated throughout the test.
-
Drop-Tube Reactor for Fuel Additives
This method is used to evaluate the effectiveness of additives in liquid fuels.
-
Apparatus: A vertically oriented, heated tube into which fuel droplets are injected.
-
Test Procedure:
-
The fuel, with and without the additive, is injected as droplets into the top of the heated tube.
-
The droplets vaporize and combust as they travel down the tube.
-
Soot and other combustion products are collected at the bottom of the reactor.
-
The amount of soot produced is quantified to determine the effectiveness of the smoke suppressant.
-
Mechanism of Smoke Suppression
The mechanisms by which ferrocene and cymantrene (and its derivatives) reduce smoke are believed to differ, primarily due to the different catalytic activities of iron and manganese.
Ferrocene: The smoke suppression mechanism of ferrocene is primarily attributed to its action in the condensed phase.[3] During combustion, ferrocene decomposes to form highly active iron-containing species, such as iron oxides. These species can:
-
Promote Char Formation: Catalyze cross-linking reactions in the polymer, leading to the formation of a stable char layer. This char acts as a physical barrier, reducing the release of flammable volatiles that are precursors to soot.[3]
-
Catalyze Carbon Oxidation: The iron oxides can catalyze the oxidation of soot particles (carbon) to CO and CO₂, thereby reducing the amount of particulate matter in the smoke.[3]
Cymantrene and its Derivatives (e.g., MMT): The mechanism for manganese-based compounds is less definitively established in the context of polymer smoke suppression but is thought to involve both condensed-phase and gas-phase actions. In fuel combustion, MMT is believed to act in the gas phase by generating manganese oxide particles that can interrupt the soot formation process. These fine metal oxide particles can provide surfaces for the oxidation of soot precursors and young soot particles.
Comparative Analysis and Logical Flow
The following diagram illustrates the logical flow for comparing the smoke-reducing properties of ferrocene and cymantrene.
Caption: Logical workflow for comparing ferrocene and cymantrene as smoke suppressants.
Conclusion
Based on the available data, ferrocene is a well-established and effective smoke suppressant for a variety of polymer matrices, demonstrating significant reductions in smoke production through a condensed-phase mechanism that promotes char formation.
Direct, quantitative data for cymantrene as a smoke suppressant in polymers is scarce. However, studies on its derivative, MMT, in jet fuel indicate that manganese-based compounds can be highly effective soot suppressants, likely operating through a gas-phase mechanism. Further research is needed to directly compare the efficacy of ferrocene and cymantrene in the same polymer systems using standardized methods like cone calorimetry. Such studies would provide a clearer understanding of their relative performance and allow for more informed selection of smoke suppressants in material formulation. Researchers are encouraged to consider the specific application (polymer vs. fuel) and the desired mechanism of action when choosing between these two classes of organometallic smoke suppressants.
References
Safety Operating Guide
Safe Disposal of Manganese, tricarbonyl-π-cyclopentadienyl-: A Comprehensive Guide for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Manganese, tricarbonyl-π-cyclopentadienyl- (also known as Methylcyclopentadienyl manganese tricarbonyl or MMT). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Manganese, tricarbonyl-π-cyclopentadienyl- is a highly toxic organometallic compound that can be fatal if swallowed, inhaled, or absorbed through the skin. It is also toxic to aquatic life with long-lasting effects. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a fire-retardant lab coat when handling this compound.
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D or dry chemical fire extinguisher are immediately accessible. Do not use water on fires involving this compound.
-
Incompatible Materials: Store and handle away from strong oxidizing agents, as violent reactions can occur. Keep away from heat, sparks, and open flames.
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the handling and disposal of Manganese, tricarbonyl-π-cyclopentadienyl-.
| Parameter | Value/Guideline | Source/Regulation |
| Chemical Formula | C₉H₇MnO₃ | - |
| CAS Number | 12108-13-3 | - |
| LD50 (Oral, rat) | 8 mg/kg | [1] |
| LD50 (Dermal, rabbit) | 140 mg/kg | [1] |
| LC50 (Inhalation, rat) | 76 mg/m³/4H | [1] |
| Photochemical Half-life | ~1 minute in water (midday sunlight) | [2] |
| Waste Classification | Hazardous Waste | EPA/Local Regulations |
Disposal Procedures
The primary method for the disposal of Manganese, tricarbonyl-π-cyclopentadienyl- is collection as hazardous waste. However, for small quantities, a laboratory-scale pre-treatment step can be employed to degrade the compound into less hazardous inorganic manganese compounds. Two primary protocols are provided: Standard Waste Collection and a detailed Experimental Protocol for Photochemical Degradation.
Protocol 1: Standard Hazardous Waste Collection
This is the required procedure for all bulk quantities and is the default method if the experimental degradation protocol cannot be safely performed.
-
Segregation: Keep waste containing Manganese, tricarbonyl-π-cyclopentadienyl- separate from all other waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or Teflon-lined plastic).
-
Labeling: The label must clearly state "Hazardous Waste: Manganese, tricarbonyl-π-cyclopentadienyl-" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Storage: Store the sealed waste container in a cool, well-ventilated, secondary containment bin away from light and incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for professional hazardous waste disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Laboratory-Scale Photochemical Degradation
This protocol is suitable for the pre-treatment of small quantities of dilute aqueous waste containing Manganese, tricarbonyl-π-cyclopentadienyl-. The procedure leverages the compound's rapid decomposition upon exposure to sunlight.[2][3] The degradation products include cyclopentadiene, methylcyclopentadiene, carbon monoxide, and a manganese carbonyl that readily oxidizes to trimanganese tetroxide.[2]
Materials:
-
Dilute aqueous waste containing Manganese, tricarbonyl-π-cyclopentadienyl-
-
Large, transparent, sealed container (e.g., a borosilicate glass bottle with a screw cap)
-
Secondary containment tray
-
pH meter or pH paper
-
Sodium bisulfite (if necessary for manganese precipitation)
-
Access to direct, strong sunlight
Procedure:
-
Preparation (in a fume hood):
-
Ensure the aqueous waste solution is dilute. If you have a concentrated solution, dilute it with water to a concentration not exceeding 100 ppm.
-
Transfer the dilute waste solution to a large, transparent borosilicate glass container. Do not fill the container more than 80% to allow for headspace.
-
Securely seal the container.
-
-
Photochemical Degradation:
-
Place the sealed container in a secondary containment tray.
-
Transport the setup to a secure outdoor location with direct exposure to strong sunlight. Ensure the location is away from general access and potential sources of ignition.
-
Leave the container in direct sunlight for a minimum of 4 hours to ensure complete degradation. The compound's half-life in direct sunlight is very short, but this extended period accounts for variations in sun intensity and solution turbidity.[2]
-
-
Post-Treatment and Final Disposal (in a fume hood):
-
Carefully return the container to the fume hood.
-
Unseal the container. Be aware that carbon monoxide is a byproduct of the degradation.
-
Test the pH of the solution and neutralize to between 6.0 and 9.0 using dilute acid or base as necessary.
-
The remaining solution will contain inorganic manganese compounds. While significantly less toxic than the parent organometallic compound, these should still be treated as hazardous waste.
-
Collect the treated aqueous solution in a designated hazardous waste container for aqueous inorganic waste.
-
Label the container appropriately and arrange for disposal through your institution's EHS office.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing Manganese, tricarbonyl-π-cyclopentadienyl-.
Caption: Logical workflow for the disposal of Manganese, tricarbonyl-pi-cyclopentadienyl-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
